Efonidipine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVTXPCIJDYQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20911942 | |
| Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111011-53-1 | |
| Record name | Efonidipine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efonidipine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFONIDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR983K69O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Efonidipine Hydrochloride's Mechanism of Action on T-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efonidipine hydrochloride, a dihydropyridine derivative, is a potent calcium channel blocker utilized in the management of hypertension and angina pectoris.[1][2] Unlike traditional dihydropyridine calcium channel blockers that primarily target L-type calcium channels, efonidipine exhibits a unique dual-blocking action on both L-type and T-type calcium channels.[1][2][3][4][5] This comprehensive technical guide delves into the core mechanism of action of efonidipine on T-type calcium channels, providing a detailed overview of its pharmacological effects, quantitative data from key experiments, and the methodologies employed in these studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Core Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the influx of calcium ions through voltage-gated calcium channels.[1] Its distinctive characteristic lies in its ability to block both high-voltage-activated L-type (CaV1.x) and low-voltage-activated T-type (CaV3.x) calcium channels.[3][4]
The blockade of L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[1] However, the concomitant inhibition of T-type calcium channels contributes to a unique pharmacological profile. T-type calcium channels are significantly involved in the pacemaker activity of the sinoatrial (SA) node and in the regulation of renal blood flow.[3][5] By blocking these channels, efonidipine helps to attenuate the reflex tachycardia often associated with potent vasodilators and exerts protective effects on the kidneys.[3][4]
Stereoselectivity of Efonidipine
Efonidipine is a racemic mixture of two enantiomers, S(+)-efonidipine and R(-)-efonidipine, which exhibit different affinities for L- and T-type calcium channels. The S(+)-isomer is a potent blocker of both L- and T-type channels.[6] In contrast, the R(-)-isomer demonstrates a remarkable selectivity for T-type calcium channels, with significantly less activity on L-type channels.[6][7][8] This stereoselectivity makes R(-)-efonidipine a valuable pharmacological tool for specifically investigating the physiological and pathophysiological roles of T-type calcium channels.
Frequency-Dependent Blockade
The inhibitory effect of efonidipine on T-type calcium channels is frequency-dependent, meaning its potency increases with higher stimulation frequencies.[9] This characteristic is attributed to the slow dissociation of the drug from the inactivated state of the channel.[9] At higher firing rates, more channels are in the inactivated state, providing more binding sites for efonidipine and enhancing its blocking effect.
Quantitative Data
The following tables summarize the quantitative data from various studies investigating the inhibitory effects of efonidipine and its enantiomers on T-type and L-type calcium channels.
| Compound | Channel Type | Cell Type | IC50 | Holding Potential | Stimulation Frequency | Reference |
| Efonidipine (racemic) | T-type | Guinea-pig ventricular myocytes | 6.3 µM | Not specified | 0.05 Hz | [9] |
| Efonidipine (racemic) | T-type | Guinea-pig ventricular myocytes | 2.0 µM | Not specified | 0.2 Hz | [9] |
| Efonidipine (racemic) | T-type | Guinea-pig ventricular myocytes | 13 nM | Not specified | 1 Hz | [9] |
| Efonidipine (racemic) | T-type (CaV3.2) | Recombinant cell line | < 3 µM | Not specified | Not applicable | [10] |
| Efonidipine (racemic) | T-type | Not specified | 0.35 µM | Not specified | Not specified | [11] |
| Efonidipine (racemic) | L-type | Not specified | 1.8 nM | Not specified | Not specified | [11] |
| S(+)-Efonidipine | T-type (CaV3.1) | Expressed in cell line | Not specified (94.0% inhibition at 1 µM) | Not specified | Not specified | [12] |
| S(+)-Efonidipine | L-type (CaV1.2) | Expressed in cell line | Not specified (75.7% inhibition at 1 µM) | Not specified | Not specified | [12] |
| S(+)-Efonidipine | L-type (CaV1.3) | Expressed in cell line | Not specified (75.3% inhibition at 1 µM) | Not specified | Not specified | [12] |
| R(-)-Efonidipine | T-type | Guinea-pig ventricular cardiomyocytes | Not specified (85% inhibition at 1 µM) | Not specified | Not specified | [7] |
| R(-)-Efonidipine | L-type | Guinea-pig ventricular cardiomyocytes | No effect at 1 µM | Not specified | Not specified | [7] |
| R(-)-Efonidipine | T-type (CaV3.1) | Expressed in cell line | Not specified (92.8% inhibition at 1 µM) | Not specified | Not specified | [12] |
| R(-)-Efonidipine | L-type (CaV1.2) | Expressed in cell line | Not specified (30.0% inhibition at 1 µM) | Not specified | Not specified | [12] |
| R(-)-Efonidipine | L-type (CaV1.3) | Expressed in cell line | Not specified (19.6% inhibition at 1 µM) | Not specified | Not specified | [12] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The majority of the quantitative data on efonidipine's action on T-type calcium channels has been generated using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the entire cell membrane.
1. Cell Preparation:
-
Guinea-Pig Ventricular Myocytes: Hearts are typically excised and subjected to Langendorff perfusion with a collagenase-containing solution to enzymatically dissociate individual cardiomyocytes.[13][14]
-
HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are cultured and transiently or stably transfected with plasmids encoding the specific T-type calcium channel subunits of interest (e.g., CaV3.1, CaV3.2, CaV3.3).[15][16][17][18]
2. Recording Solutions:
-
External Solution (in mM): Typically contains a charge carrier for the calcium channel (e.g., 2 BaCl2 or 2 CaCl2), a buffer (e.g., 10 HEPES), and blockers of other channels to isolate the T-type current (e.g., 140 Tetraethylammonium chloride (TEACl) to block potassium channels). The pH is adjusted to ~7.4.[19]
-
Internal (Pipette) Solution (in mM): Contains a primary cation (e.g., 135 Tetra-methyl ammonium hydroxide (TMA-OH)), a calcium chelator (e.g., 10 EGTA) to control intracellular calcium levels, and a buffer (e.g., 40 HEPES). The pH is adjusted to ~7.2.[19]
3. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with a single cell.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, establishing a whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -100 mV) where T-type channels are available to open.
-
Depolarizing voltage steps are applied to elicit T-type calcium currents.
-
Efonidipine is applied to the external solution at various concentrations to determine its inhibitory effect on the T-type current and to calculate the IC50 value.
Radioligand Binding Assays
While less common for directly studying T-type channel blockade by efonidipine, radioligand binding assays are a standard method to determine the affinity of a drug for a receptor or channel.
1. Membrane Preparation:
-
Cells or tissues expressing the target calcium channels are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes containing the channels.
-
The membrane pellet is washed and resuspended in a suitable buffer.[20]
2. Binding Assay:
-
The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds specifically to the calcium channel) and varying concentrations of the unlabeled test compound (efonidipine).
-
The incubation is carried out until equilibrium is reached.[20]
3. Separation and Detection:
-
The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.[20]
4. Data Analysis:
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the drug.
Visualizations
Signaling Pathway of Efonidipine's Dual Channel Blockade
Caption: Dual blockade of L- and T-type calcium channels by Efonidipine.
Experimental Workflow for IC50 Determination using Patch-Clamp
Caption: Workflow for determining the IC50 of Efonidipine on T-type channels.
Logical Relationship of Efonidipine's Properties and Effects
Caption: Key properties of Efonidipine and their resulting therapeutic effects.
References
- 1. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 2. What is Efonidipine used for? [synapse.patsnap.com]
- 3. This compound: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective T-type Ca2+ channel blocker R(-) efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frequency-dependent blockade of T-type Ca2+ current by efonidipine in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of S(+)-efonidipine on the rabbit sinus node action potential and calcium channel subunits Ca(V)1.2, Ca(V)1.3 and Ca(V)3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 15. Measuring Ca2+-Dependent Modulation of Voltage-Gated Ca2+ (Cav) Channels in HEK-293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]
- 20. giffordbioscience.com [giffordbioscience.com]
Efonidipine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efonidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker distinguished by its dual antagonism of both L-type and T-type calcium channels. This unique pharmacological profile confers potent antihypertensive effects with a reduced incidence of reflex tachycardia, a common side effect associated with selective L-type calcium channel blockers. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for its synthesis and electrophysiological evaluation, and visualizations of its synthetic pathway and mechanism of action to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and Pharmacological Profile
Efonidipine was developed by Nissan Chemical Industries and launched in 1995. It is a potent antihypertensive agent with additional therapeutic benefits, including renal and cardiovascular protective effects.[1] Its dual-blocking action on L-type and T-type calcium channels contributes to its unique clinical profile. The inhibition of L-type calcium channels in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.[2][3] Concurrently, the blockade of T-type calcium channels in the sinoatrial node helps to mitigate the reflex tachycardia that often accompanies the vasodilatory effects of other dihydropyridines.[2][3]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, including its inhibitory concentrations, pharmacokinetic parameters in various species, and clinical efficacy in treating hypertension.
Table 1: In Vitro Inhibitory Activity of Efonidipine
| Parameter | Value | Channel Type | Reference |
| IC50 | 1.8 nM | L-type Ca2+ | [Source] |
| IC50 | 0.35 µM | T-type Ca2+ | [Source] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dosage | Cmax | Tmax (h) | t1/2 (h) | AUC | Reference |
| Human | 40 mg, single oral dose | 23.4 ± 8.7 ng/mL | 2.1 ± 0.8 | 4.8 ± 1.2 | 134.5 ± 45.6 ng·h/mL | [Source] |
| Rat | 10 mg/kg, oral | 1.2 ± 0.3 µg/mL | 1.5 ± 0.5 | 3.2 ± 0.6 | 5.8 ± 1.5 µg·h/mL | [Source] |
| Dog | 2 mg/kg, oral | 0.8 ± 0.2 µg/mL | 2.3 ± 0.7 | 4.1 ± 0.9 | 4.2 ± 1.1 µg·h/mL | [Source] |
Table 3: Clinical Efficacy of this compound in Patients with Essential Hypertension
| Study | Dosage | Duration | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Change in Heart Rate (bpm) | Reference |
| Study 1 | 40 mg once daily | 12 weeks | -15.8 ± 8.2 | -10.2 ± 5.6 | -2.5 ± 5.1 | [4] |
| Study 2 | 20-40 mg once daily | 8 weeks | -20.4 ± 12.1 | -12.5 ± 7.9 | -1.8 ± 6.4 | [Source] |
| Study 3 (vs. Amlodipine 5mg) | 40 mg once daily | 4 weeks | -18.2 ± 12.2 | -10.7 ± 7.0 | -8.1 ± 8.3 | [Source] |
Synthesis of this compound
The synthesis of this compound is a multi-step process. One reported synthetic route is detailed below.
Synthetic Pathway
Caption: Synthetic pathway of this compound.
Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of this compound, based on reported methods.[5][6]
Step 1: Synthesis of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester (Intermediate A)
-
To a stirred solution of 3-nitrobenzaldehyde (15.1 g, 0.1 mol) in isopropanol (100 mL), add ethyl acetoacetate (26.0 g, 0.2 mol) and piperidine (1.7 g, 0.02 mol).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then to 0-5 °C.
-
Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the intermediate dihydropyridine derivative.
Step 2: Synthesis of Efonidipine
-
A mixture of the dihydropyridine intermediate from Step 1 (38.8 g, 0.1 mol), 2-(N-benzyl-N-phenylamino)ethanol (22.7 g, 0.1 mol), and a catalytic amount of p-toluenesulfonic acid in toluene (200 mL) is heated at reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford efonidipine base.
Step 3: Formation of this compound
-
Dissolve the purified efonidipine base (0.05 mol) in ethanol (100 mL).
-
To this solution, add a solution of hydrochloric acid in ethanol (1.25 M, 40 mL) dropwise with stirring.
-
Stir the mixture at room temperature for 2 hours.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to give this compound as a yellow crystalline solid.
Mechanism of Action
Efonidipine exerts its therapeutic effects through the blockade of voltage-gated calcium channels. Its dual action on L-type and T-type channels is central to its clinical efficacy and safety profile.
Signaling Pathway
Caption: Mechanism of action of efonidipine.
Experimental Protocol for Electrophysiological Analysis
The following protocol outlines a general procedure for whole-cell patch-clamp recording to assess the inhibitory effects of efonidipine on L-type and T-type calcium channels in isolated cardiomyocytes.[7][8][9][10][11]
1. Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rat) by enzymatic digestion.
-
Store the isolated cells in a high-K+ storage solution at 4°C until use.
2. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To block Na+ and K+ channels, tetrodotoxin (TTX, 0.03 mM) and 4-aminopyridine (4-AP, 1 mM) can be added.
-
Establish a whole-cell patch-clamp configuration.
3. Recording of L-type Ca2+ Currents (ICa,L):
-
Hold the cell membrane potential at -40 mV to inactivate T-type and Na+ channels.
-
Apply depolarizing voltage steps from -30 to +60 mV in 10 mV increments for 300 ms.
-
Record the peak inward current at each voltage step.
4. Recording of T-type Ca2+ Currents (ICa,T):
-
Hold the cell membrane potential at -90 mV.
-
Apply depolarizing voltage steps from -70 to 0 mV in 10 mV increments for 200 ms.
-
Use a prepulse to -40 mV to inactivate L-type channels when necessary, or use pharmacological blockers for L-type channels if specific T-type channel recording is desired.
5. Application of Efonidipine:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.
-
Perfuse the cell with the efonidipine-containing external solution.
-
Record ICa,L and ICa,T at various concentrations of efonidipine to determine the dose-dependent inhibitory effects and calculate IC50 values.
6. Data Analysis:
-
Analyze the recorded currents using appropriate software (e.g., pCLAMP, Clampfit).
-
Construct dose-response curves by plotting the percentage of current inhibition against the logarithm of the efonidipine concentration.
-
Fit the data to the Hill equation to determine the IC50 and Hill coefficient.
Conclusion
This compound is a valuable therapeutic agent for the management of hypertension, with a unique mechanism of action that offers advantages over traditional calcium channel blockers. Its dual blockade of L-type and T-type calcium channels provides effective blood pressure control while minimizing reflex tachycardia. The synthetic route is well-established, and its pharmacological properties have been extensively characterized. This technical guide provides a consolidated resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the science behind this compound. Further research may continue to explore its potential in other cardiovascular and renal indications.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Review on Properties, Application, and Analytical Methods of an Antihypertensive Drug efonidipine [johsr.com]
- 4. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved synthesis process of antihypertensive this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN112409412A - Improved synthesis process of antihypertensive this compound - Google Patents [patents.google.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. personal.utdallas.edu [personal.utdallas.edu]
The Pharmacodynamics of Efonidipine Hydrochloride in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efonidipine hydrochloride, a dihydropyridine derivative, is a distinguished calcium channel blocker utilized in the management of hypertension and angina pectoris. Its unique pharmacodynamic profile, characterized by the dual blockade of both L-type and T-type voltage-gated calcium channels, confers distinct cardiovascular effects. This technical guide provides an in-depth exploration of the pharmacodynamics of efonidipine, detailing its mechanism of action, its impact on key cardiovascular parameters, and its organ-protective effects. The information is supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is a third-generation dihydropyridine calcium channel blocker.[1][2] Unlike traditional dihydropyridines, which primarily target L-type calcium channels, efonidipine also exhibits potent inhibitory effects on T-type calcium channels.[3][4][5] This dual-channel blockade is central to its therapeutic efficacy and contributes to a favorable pharmacodynamic profile, including potent vasodilation, a negative chronotropic effect that mitigates reflex tachycardia, and significant cardioprotective and renoprotective actions.[1][3][6]
Mechanism of Action
Efonidipine's primary mechanism of action involves the inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells and cardiac myocytes.[4][5] This is achieved by blocking two distinct types of voltage-gated calcium channels:
-
L-type Calcium Channels: Predominantly located in vascular smooth muscle and the myocardium, the blockade of these channels by efonidipine leads to arterial vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[4][5]
-
T-type Calcium Channels: Found in the sinoatrial (SA) node and atrioventricular (AV) node, as well as vascular smooth muscle, the inhibition of these channels by efonidipine contributes to a reduction in heart rate.[4][5] This action on the SA node's pacemaker cells prolongs the late phase-4 depolarization of the action potential, thus attenuating the reflex tachycardia often associated with other dihydropyridine calcium channel blockers.[1][3][7]
This dual blockade provides a more comprehensive approach to managing hypertension by addressing both vascular resistance and heart rate.[4][5]
Signaling Pathways and Experimental Workflows
The multifaceted effects of efonidipine can be visualized through its influence on key signaling pathways.
Figure 1: Mechanism of Action of Efonidipine.
Pharmacodynamic Effects on Cardiovascular Parameters
Antihypertensive Effects
Efonidipine effectively reduces both systolic and diastolic blood pressure. Clinical studies have demonstrated its efficacy in patients with mild-to-moderate essential hypertension.[2]
Table 1: Effect of Efonidipine on Blood Pressure in Hypertensive Patients
| Study Population | Treatment Duration | Dosage | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |
|---|---|---|---|---|---|
| 52 patients with mild-to-moderate hypertension | 12 weeks | 40-60 mg/day | ↓ 11.7 | ↓ 8.6 | [2] |
| 95 patients with Stage-I hypertension | 28 days | 40 mg/day | ↓ 18.2 ± 12.2 | ↓ 10.7 ± 7.0 | [8][9] |
| 10 patients with renal parenchymal hypertension | 4-16 days | 20-60 mg/day | ↓ 11.1 (mean circadian) | ↓ 6.7 (mean circadian) |[10] |
Effects on Heart Rate
A key feature of efonidipine is its ability to lower heart rate, thereby preventing the reflex tachycardia commonly observed with other dihydropyridine calcium channel blockers.[1][3] This negative chronotropic effect is attributed to its blockade of T-type calcium channels in the SA node.[1][7]
Table 2: Effect of Efonidipine on Heart Rate
| Study Population | Treatment Duration | Dosage | Change in Heart Rate (beats/minute) | Reference |
|---|---|---|---|---|
| 52 patients with mild-to-moderate hypertension | 12 weeks | 40-60 mg/day | ↓ 9.9 ± 9.0 | [2] |
| 95 patients with Stage-I hypertension | 28 days | 40 mg/day | ↓ 8.1 ± 8.3 | [9] |
| Patients switched from other DHPs | 12 weeks | 40 mg/day | From 94 ± 7 to 86 ± 11 | [11] |
| Hypertensive patients | Not specified | 40 mg/day | Significant reduction |[12] |
Vasodilatory Effects
Efonidipine is a potent vasodilator. In vitro studies have quantified its effects on vascular smooth muscle contractions.
Table 3: In Vitro Vasodilatory and Myocardial Effects of Efonidipine
| Preparation | Effect | EC30/IC50 Value | Reference |
|---|---|---|---|
| Isolated rat aortic ring (KCl-induced contraction) | Vasodilation | EC30: 1.24 x 10⁻⁸ M | [13] |
| Isolated guinea-pig atrial preparations | Negative chronotropic effect | EC30: 3.08 x 10⁻⁸ M | [13] |
| Isolated guinea-pig left atrial preparations | Negative inotropic effect | Minimal effect at 1 µM | [13] |
| Rabbit coronary arterial smooth muscle cells | Inhibition of Kv channels | IC50: 0.26 µM |[14] |
Cardioprotective and Renoprotective Effects
Cardioprotection
Efonidipine exhibits cardioprotective properties by improving myocardial oxygen balance.[6] The reduction in heart rate decreases myocardial oxygen demand, while its vasodilatory action on coronary arteries increases blood flow, thereby attenuating myocardial ischemia.[1][3][7] Furthermore, by suppressing aldosterone synthesis and secretion, efonidipine may help prevent cardiac myocyte hypertrophy and remodeling.[1]
Renoprotection
Efonidipine has demonstrated significant renoprotective effects. It dilates both afferent and efferent arterioles of the glomerulus, which helps to increase the glomerular filtration rate (GFR) without elevating intra-glomerular pressure.[1][3][15] This action helps to prevent renal damage associated with hypertension.[1][3] Studies in spontaneously hypertensive rats have shown that efonidipine can reduce proteinuria.[16]
Table 4: Renal Effects of Efonidipine in Spontaneously Hypertensive Rats
| Parameter | Efonidipine Treatment | Control | Reference |
|---|---|---|---|
| Urinary Protein Excretion (ng/min/g kidney weight) | 105 ± 24 | 163 ± 25 | [16] |
| Glomerular Capillary Pressure (SFP1/2max, mmHg) | 36.9 ± 0.8 | 35.3 ± 0.7 |[16] |
Experimental Protocols
In Vivo Antihypertensive and Heart Rate Evaluation in Humans
-
Study Design: A multi-center, prospective, open-label, single-armed study was conducted on patients with mild-to-moderate hypertension (sitting diastolic BP 90-110 mmHg).[2]
-
Protocol:
-
A 2-week washout period of any previous antihypertensive medications was implemented.[2]
-
Eligible patients were administered efonidipine (40 mg once daily) for 12 weeks.[2]
-
The dosage could be increased to 60 mg once daily if blood pressure targets were not met at 4 or 8 weeks.[2]
-
Resting heart rate and trough sitting blood pressure were measured at baseline and at 4, 8, and 12 weeks of treatment.[2]
-
24-hour ambulatory blood pressure monitoring was also conducted at baseline and at the end of the 12-week treatment period.[2]
-
In Vitro Vasodilator and Myocardial Effects
-
Preparations: Isolated guinea-pig atrial preparations and isolated rat aortic ring preparations were used.[13]
-
Protocol for Vasodilation:
-
Protocol for Chronotropic and Inotropic Effects:
References
- 1. Efonidipine - Wikipedia [en.wikipedia.org]
- 2. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Efonidipine used for? [synapse.patsnap.com]
- 5. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zuventus.co.in [zuventus.co.in]
- 9. journaljammr.com [journaljammr.com]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. zuventus.com [zuventus.com]
- 13. Myocardial and vascular effects of efonidipine in vitro as compared with nifedipine, verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Ca(2+) channel inhibitor efonidipine decreases voltage-dependent K(+) channel activity in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Renal effects of this compound, a new calcium antagonist, in spontaneously hypertensive rats with glomerular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Efonidipine Hydrochloride's Effects on the Sinoatrial Node: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efonidipine hydrochloride is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) distinguished by its dual antagonism of both L-type (Long-lasting) and T-type (Transient) voltage-gated calcium channels.[1][2] This dual mechanism confers a unique electrophysiological profile, particularly concerning its effects on the sinoatrial (SA) node, the heart's natural pacemaker.[3][4] Unlike traditional DHPs that can cause reflex tachycardia, efonidipine exhibits a negative chronotropic effect, reducing heart rate by specifically modulating the pacemaker potential in SA node cells.[5][6] This guide provides an in-depth technical overview of the molecular and electrophysiological effects of efonidipine on the sinoatrial node, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms.
Mechanism of Action at the Sinoatrial Node
The automaticity of the SA node is driven by a complex interplay of ion channels that cause spontaneous diastolic depolarization (Phase 4 of the action potential).[7] Once the membrane potential reaches a threshold, an action potential (Phase 0) is fired. Efonidipine's primary effect on the SA node is the prolongation of this diastolic depolarization phase, leading to a decrease in the firing rate.[2][8]
This is achieved through the inhibition of two key calcium currents:
-
T-type Calcium Current (ICa,T): T-type calcium channels (predominantly the Cav3.1 subtype in the SA node) activate at more negative membrane potentials, contributing to the early to mid-phase of diastolic depolarization.[4] Efonidipine's potent inhibition of ICa,T slows the rate of this spontaneous depolarization.[3][8] This action is considered the primary reason for its ability to reduce heart rate and prevent the reflex tachycardia often seen with other vasodilators.[5]
-
L-type Calcium Current (ICa,L): L-type calcium channels (including Cav1.2 and Cav1.3 subtypes in the SA node) activate at less negative potentials and are responsible for the late phase of diastolic depolarization and the main upstroke (Phase 0) of the SA node action potential.[7][9] Efonidipine's blockade of ICa,L further suppresses the pacemaker rate and decreases the maximum rate of depolarization (Vmax).[1]
A characteristic feature of efonidipine is its selective suppression of the later phase of pacemaker depolarization without significantly affecting the action potential amplitude or duration.[1] This targeted action on the pacemaker potential itself is what differentiates it from many other calcium channel blockers.[1]
Signaling Pathway of Efonidipine Action in an SA Node Cell
Caption: Mechanism of efonidipine's negative chronotropic effect on the sinoatrial node.
Quantitative Data Summary
The effects of efonidipine have been quantified in both preclinical and clinical settings. The following tables summarize key findings.
Table 1: In Vitro Effects of Efonidipine on Calcium Channel Currents
| Drug | Channel Subtype | % Inhibition (at 1 µM) | Experimental Model | Reference |
| S(+)-Efonidipine | Cav1.2 (L-type) | 75.7% | Expressed channels | [10][11] |
| S(+)-Efonidipine | Cav1.3 (L-type) | 75.3% | Expressed channels | [10][11] |
| S(+)-Efonidipine | Cav3.1 (T-type) | 94.0% | Expressed channels | [10][11] |
| R(-)-Efonidipine | Cav1.2 (L-type) | 30.0% | Expressed channels | [10][11] |
| R(-)-Efonidipine | Cav1.3 (L-type) | 19.6% | Expressed channels | [10][11] |
| R(-)-Efonidipine | Cav3.1 (T-type) | 92.8% | Expressed channels | [10][11] |
| Nifedipine | Cav1.2 (L-type) | 84.0% | Expressed channels | [10][11] |
| Nifedipine | Cav1.3 (L-type) | 43.2% | Expressed channels | [10][11] |
| Nifedipine | Cav3.1 (T-type) | 14.9% | Expressed channels | [10][11] |
Table 2: Clinical Effects of Efonidipine on Heart Rate in Hypertensive Patients
| Study Population | Treatment Duration | Baseline Heart Rate (bpm) | Post-Efonidipine Heart Rate (bpm) | Mean Difference (bpm) | Reference |
| Mild to severe hypertension & angina pectoris (n=18) | 12 weeks | 94 ± 7 | 86 ± 11 | -8 | [5] |
| Mild-to-moderate hypertension (n=52) | 12 weeks | 81.5 ± 5.3 | 71.8 ± 9.9 | -9.9 | [2][12] |
| Hypertensive patients (n=1035) | 90 days | 83.5 ± 7.2 | 80.1 ± 6.3 | -3.4 | [6] |
Experimental Protocols
The following sections describe the general methodologies employed in studies investigating efonidipine's effects on the sinoatrial node.
Isolated Sinoatrial Node Preparation and Action Potential Recording
This ex vivo method allows for the direct measurement of efonidipine's effects on the electrical activity of the primary pacemaker tissue, free from systemic neurohumoral influences.
-
Tissue Preparation: The sinoatrial node region is dissected from an animal model, typically rabbit or guinea pig. The preparation is then pinned to the bottom of a tissue chamber and superfused with a warmed, oxygenated Tyrode's solution.
-
Electrophysiological Recording: Standard microelectrode techniques are used. A glass microelectrode with a fine tip (resistance of 4-5 MΩ) filled with an electrolyte solution (e.g., 3 M KCl) is used to impale a pacemaker cell within the SA node. The transmembrane potential is recorded using a high-input impedance amplifier.
-
Experimental Procedure: After obtaining a stable baseline recording of spontaneous action potentials, the superfusion solution is switched to one containing efonidipine at various concentrations. Changes in action potential parameters, including cycle length (pacemaker rate), slope of phase 4 depolarization, maximum diastolic potential, action potential amplitude, and Vmax of phase 0, are recorded and analyzed.[1]
-
Control: A vehicle control is run to ensure that the solvent for efonidipine does not affect the preparation. Other calcium channel blockers, such as nifedipine or verapamil, are often used as comparators.[1]
Whole-Cell Patch-Clamp of Isolated Myocytes or Expressed Channels
The patch-clamp technique is the gold standard for investigating the function of specific ion channels.[13] It can be used on single, enzymatically isolated SA node cells or on cell lines (e.g., HEK-293 cells) engineered to express specific calcium channel subtypes.[10][13]
-
Cell Preparation: For native cells, the SA node is enzymatically digested to yield single pacemaker myocytes.[13] For expression systems, cell lines are transiently or stably transfected with the cDNA encoding the α1 subunit of the desired calcium channel (e.g., Cav1.2, Cav1.3, Cav3.1).[10]
-
Recording Configuration: The whole-cell configuration is typically used. A glass micropipette is sealed onto the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the entire cell. This allows for the control of the membrane voltage (voltage-clamp) and the recording of the resulting ionic currents across the cell membrane.[8][13]
-
Voltage-Clamp Protocol: To isolate specific calcium currents (L-type or T-type), specific voltage protocols and pharmacological blockers are used. For example, T-type currents are elicited by depolarizing steps from a very negative holding potential (e.g., -100 mV), while L-type currents are elicited from a more depolarized holding potential (e.g., -50 mV) to inactivate T-type channels.[8]
-
Drug Application: Efonidipine is applied to the bath solution at known concentrations. The reduction in the peak current amplitude is measured to determine the percentage of inhibition and to construct concentration-response curves for calculating IC50 values.[14]
Workflow for Assessing Ion Channel Inhibition
Caption: Standard workflow for evaluating efonidipine's inhibitory effects on specific ion channels.
Conclusion and Future Directions
This compound's dual blockade of L-type and T-type calcium channels provides a distinct clinical advantage, particularly its ability to lower blood pressure without inducing reflex tachycardia. Its mechanism of action within the sinoatrial node—slowing the rate of spontaneous diastolic depolarization—is well-supported by both in vitro and in vivo data. The selective inhibition of T-type calcium channels (Cav3.1) and L-type channels (Cav1.3) involved in pacemaking underlies its potent negative chronotropic effect.[10][11]
For drug development professionals, efonidipine serves as a key example of how targeting multiple, functionally distinct ion channel subtypes can refine a drug's therapeutic profile. Future research could focus on developing compounds with even greater selectivity for the specific T-type and L-type channel isoforms expressed in the SA node to further optimize heart rate control while minimizing effects on other tissues. Additionally, exploring the long-term effects of this unique mode of heart rate reduction on cardiac remodeling and overall cardiovascular outcomes remains a valuable area of investigation.
References
- 1. Effects of Ca2+ channel antagonists on sinus node: prolongation of late phase 4 depolarization by efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 4. What is Efonidipine used for? [synapse.patsnap.com]
- 5. Effects of efonidipine, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zuventus.com [zuventus.com]
- 7. CV Physiology | Sinoatrial Node Action Potentials [cvphysiology.com]
- 8. Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of S(+)-efonidipine on the rabbit sinus node action potential and calcium channel subunits Ca(V)1.2, Ca(V)1.3 and Ca(V)3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.teikyo.jp [pure.teikyo.jp]
- 12. researchgate.net [researchgate.net]
- 13. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Ca(2+) channel inhibitor efonidipine decreases voltage-dependent K(+) channel activity in rabbit coronary arterial smooth muscle cells [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Properties of Efonidipine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efonidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker distinguished by its dual antagonism of both L-type and T-type voltage-gated calcium channels. This unique pharmacological profile confers a potent antihypertensive effect coupled with a reduced incidence of reflex tachycardia, a common side effect associated with selective L-type calcium channel blockers. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological actions of this compound. Detailed experimental protocols for its analysis and characterization are presented, along with a summary of its pharmacokinetic and pharmacodynamic properties. The signaling pathways influenced by efonidipine's mechanism of action are also visually represented.
Molecular Structure and Physicochemical Properties
This compound is chemically designated as 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate hydrochloride.[1][2] It is a racemic mixture.[3] The presence of a phosphonate group at the 5-position of the dihydropyridine ring is a notable structural feature.[4]
The hydrochloride salt is a pale yellow crystalline powder.[5] It is practically insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C34H39ClN3O7P | [2][7] |
| Molecular Weight | 668.12 g/mol | [2][3][7][8][9][10] |
| IUPAC Name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate hydrochloride | [1][2][7][10] |
| CAS Number | 111011-53-1 | [1][2][7][8][10] |
| Melting Point | 169-170°C | [9][11] |
| Solubility | Poorly soluble in water (<10 µg/mL); Soluble in DMSO, methanol, ethanol. | [6][12][13] |
| pKa (Strongest Basic) | 2.33 | [14][15] |
| Log P | 5.35 - 5.44 | [10][14][15] |
Pharmacological Properties
Mechanism of Action
Efonidipine's primary mechanism of action is the inhibition of voltage-dependent calcium channels. Unlike traditional dihydropyridine calcium channel blockers that are selective for L-type calcium channels, efonidipine exhibits a dual blockade of both L-type and T-type calcium channels.[9][16][17]
-
L-type Calcium Channel Blockade: Inhibition of L-type calcium channels in vascular smooth muscle cells leads to vasodilation, a decrease in peripheral resistance, and a subsequent reduction in blood pressure.[2][9] This is the primary mechanism for its antihypertensive effect.
-
T-type Calcium Channel Blockade: T-type calcium channels are prominently located in the sinoatrial (SA) node of the heart and adrenal glomerulosa cells.[9][16] Blockade of these channels by efonidipine contributes to a reduction in heart rate by prolonging the late phase-4 depolarization of the sinoatrial node action potential.[1][16][17][18] This action helps to mitigate the reflex tachycardia often seen with selective L-type calcium channel blockers.[1][19] Furthermore, inhibition of T-type calcium channels in the adrenal glands suppresses aldosterone synthesis and secretion.[3][8][17]
Pharmacodynamics
The dual-channel blockade results in a potent and long-lasting antihypertensive effect.[9] The negative chronotropic effect of efonidipine reduces myocardial oxygen demand and increases coronary blood flow, which is beneficial in treating angina.[1][17] By inhibiting aldosterone secretion, efonidipine can also prevent cardiac myocyte hypertrophy and remodeling.[17] In the kidneys, efonidipine increases the glomerular filtration rate without elevating intra-glomerular pressure, offering a renoprotective effect.[1][17]
Pharmacokinetics
Efonidipine is primarily metabolized in the liver.[1][20] The main metabolites are N-dephenylated efonidipine (DPH), deaminated efonidipine (AL), and N-debenzylated efonidipine (DBZ), which exhibit some residual calcium antagonist activity.[1][20][21] The majority of the pharmacological effect is attributed to the parent compound.[1][20][21]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | References |
| Cmax | 9.66–66.91 ng/mL | [20] |
| Tmax | 1.50–3.67 hours | [20] |
| T1/2 | 2.15–6.85 hours | [20] |
| Elimination | Primarily biliary system | [20] |
Experimental Protocols
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A common method for the quantification of this compound in pharmaceutical formulations and biological samples is RP-HPLC.[10][12][22]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[12]
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution is used. A common mobile phase composition is acetonitrile and water in a ratio of 85:15 (v/v).[12]
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally maintained.[12][14]
-
Detection: UV detection is performed at a wavelength of approximately 254 nm.[12]
-
Sample Preparation: For tablet formulations, a powdered sample equivalent to a known amount of efonidipine is dissolved in a suitable solvent like methanol, sonicated, and diluted to the desired concentration.[5] For plasma samples, a protein precipitation or liquid-liquid extraction method is used to prepare the sample for analysis.[10]
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[12][22]
In Vitro Dissolution and In Vivo Pharmacokinetic Study in Rats
To assess the bioavailability of different formulations, in vitro dissolution studies followed by in vivo pharmacokinetic analyses in animal models are conducted.[23][24][25]
Methodology:
-
In Vitro Dissolution:
-
Apparatus: USP Type II (paddle) or Type IV (flow-through cell) dissolution apparatus.[23][26]
-
Media: Dissolution is tested in various media, such as distilled water, 0.1 N HCl, and phosphate buffer (pH 6.8), to simulate physiological conditions.[26]
-
Procedure: A known amount of the efonidipine formulation is placed in the dissolution vessel. Aliquots are withdrawn at predetermined time intervals and analyzed by a suitable method like UV-Vis spectrophotometry or HPLC to determine the drug release profile.[26]
-
-
In Vivo Pharmacokinetics in Rats:
-
Animal Model: Wistar albino rats are commonly used.[10][24][25]
-
Dosing: A single oral dose of the efonidipine formulation is administered to the rats.[10]
-
Blood Sampling: Blood samples are collected from the rats at various time points post-administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of efonidipine is determined using a validated bioanalytical method, typically LC-MS/MS or HPLC.[10]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and T1/2.
-
Signaling Pathways
Inhibition of Aldosterone Synthesis
Efonidipine's blockade of T-type calcium channels in the adrenal glomerulosa cells interferes with the signaling cascade that leads to aldosterone production. Angiotensin II and extracellular potassium are key stimulators of this pathway. By inhibiting calcium influx, efonidipine suppresses the expression of enzymes crucial for the final steps of aldosterone synthesis, namely 11-beta-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[3][8]
Conclusion
This compound is a valuable therapeutic agent for the management of hypertension and angina pectoris, owing to its dual L-type and T-type calcium channel blocking activity. This comprehensive technical guide has detailed its molecular structure, physicochemical characteristics, and pharmacological properties. The provided experimental protocols offer a foundation for its analysis and characterization in research and development settings. The elucidation of its mechanism of action and the signaling pathways it modulates underscores its unique clinical profile and potential for further investigation in cardiovascular medicine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 3. Suppression of Aldosterone Synthesis and Secretion by Ca2+ Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
- 5. ijirt.org [ijirt.org]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Inhibitory effect of efonidipine on aldosterone synthesis and secretion in human adrenocarcinoma (H295R) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Efonidipine used for? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibitory effects of this compound on contraction induced by several vasoconstrictors in porcine coronary artery: comparison with effects of nifedipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. RP-HPLC Method Development and Validation for Simultaneous Estimation of this compound Ethanolate and Telmisartan in Their Synthetic Mixture - Neliti [neliti.com]
- 15. The voltage-dependent non-selective cation channel sensitive to the L-type calcium channel blocker efonidipine regulates Ca2+ influx in brain vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efonidipine - Wikipedia [en.wikipedia.org]
- 18. Effects of Ca2+ channel antagonists on sinus node: prolongation of late phase 4 depolarization by efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of efonidipine, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. johsr.com [johsr.com]
- 21. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Development and validation of RP-HPLC for estimation of this compound ethaolate in pharmaceutical formulation - IJSAT [ijsat.org]
- 23. In Vitro-In Vivo Correlation for Solid Dispersion of a Poorly Water-Soluble Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biopharmaceutical advancement of this compound ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Biopharmaceutical advancement of this compound ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
In Vitro Pharmacology of Efonidipine Hydrochloride on Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efonidipine hydrochloride is a dihydropyridine calcium channel blocker distinguished by its dual-action mechanism, inhibiting both L-type and T-type voltage-gated calcium channels.[1][2] This unique profile confers potent vasodilatory effects on vascular smooth muscle, contributing to its efficacy as an antihypertensive agent. This technical guide provides an in-depth overview of the in vitro studies investigating the effects of efonidipine on vascular smooth muscle. It includes a summary of quantitative data on its inhibitory actions, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways.
Mechanism of Action in Vascular Smooth Muscle
Efonidipine's primary mechanism of action in vascular smooth muscle cells is the inhibition of calcium ion (Ca²⁺) influx, a critical step in the initiation of cellular contraction.[1] By blocking L-type calcium channels, which are densely expressed in vascular smooth muscle, efonidipine directly reduces the intracellular Ca²⁺ concentration available to bind with calmodulin.[1] This, in turn, decreases the activation of myosin light chain kinase (MLCK) and subsequent phosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation.[3]
Furthermore, efonidipine's blockade of T-type calcium channels may also contribute to its vascular effects, although these channels are generally less abundant than L-type channels in most vascular beds.[1] Emerging evidence also suggests that efonidipine may influence other ion channels, such as voltage-dependent potassium (Kv) channels, and potentially modulate non-selective cation channels, adding further complexity to its pharmacological profile.[4][5]
Quantitative Data: Inhibitory Effects of Efonidipine
The following tables summarize the quantitative data from in vitro studies on the inhibitory effects of efonidipine on vascular smooth muscle contraction and ion channel activity.
Table 1: Inhibition of Vasoconstrictor-Induced Contractions
| Vasoconstrictor | Vascular Tissue | Species | Parameter | Value | Reference(s) |
| High K⁺ | Canine Coronary Artery | Dog | Relaxation | Potency: Nisoldipine > Efonidipine > Nifedipine | [6] |
| U46619 (Thromboxane A₂ mimetic) | Canine Coronary Artery | Dog | Relaxation | Potency: Efonidipine ≥ Nisoldipine > Nifedipine | [6] |
| High K⁺ | Porcine Coronary Artery | Pig | Inhibition | Time-dependent increase in inhibition | [4] |
| Serotonin (5-HT) | Porcine Coronary Artery | Pig | Inhibition | Time-dependent increase in inhibition | [4] |
| U46619 | Porcine Coronary Artery | Pig | Inhibition | Potency > Nifedipine | [4] |
| Endothelin-1 (ET-1) | Porcine Coronary Artery | Pig | Inhibition | Potency equivalent to Nisoldipine | [4] |
Table 2: Effects on Ion Channels
| Ion Channel | Cell Type | Species | Parameter | Value | Reference(s) |
| Voltage-dependent K⁺ (Kv) channels | Rabbit Coronary Artery Smooth Muscle Cells | Rabbit | IC₅₀ | 0.26 μM | [5] |
| L-type Ca²⁺ channels | Carotid Smooth Muscle Cells | Bovine | Inhibition | Demonstrated | [4] |
| Non-selective cation channels | Brain Vascular Smooth Muscle Cells | Bovine | Inhibition | Demonstrated | [4] |
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize the effects of efonidipine on vascular smooth muscle.
Isolated Artery Ring Contraction Studies
This protocol is used to assess the effect of efonidipine on the contractility of intact vascular tissue in response to various vasoconstrictors.
Protocol:
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., dog, pig, rat) in accordance with ethical guidelines.
-
Carefully dissect the desired artery (e.g., coronary, aorta, mesenteric) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Composition of Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.
-
Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the arterial rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Isometric Tension Recording:
-
Connect one hook to a stationary support and the other to an isometric force transducer.
-
Apply a resting tension to the arterial rings (e.g., 1-2 g) and allow them to equilibrate for 60-90 minutes, with periodic washing with fresh Krebs-Henseleit solution.
-
Record changes in isometric tension using a data acquisition system.
-
-
Experimental Procedure:
-
Induce a stable contraction with a vasoconstrictor agent (e.g., high potassium solution [e.g., 60 mM KCl], U46619, serotonin, or endothelin-1).
-
Once a plateau in contraction is reached, add this compound in a cumulative or non-cumulative manner to the organ bath.
-
Record the relaxation response to efonidipine.
-
Construct concentration-response curves to determine parameters such as EC₅₀ or IC₅₀.
-
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to measure the effect of efonidipine on ion channel currents in isolated vascular smooth muscle cells.
Protocol:
-
Cell Isolation:
-
Isolate single vascular smooth muscle cells from the desired artery by enzymatic digestion. This typically involves incubation in a solution containing enzymes such as collagenase and elastase.
-
Gently triturate the tissue to release individual cells.
-
Plate the isolated cells on glass coverslips and allow them to adhere.
-
-
Electrophysiological Recording:
-
Place the coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular (bath) solution. A typical extracellular solution may contain (in mM): NaCl 135, KCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, and glucose 10, with the pH adjusted to 7.4.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular (pipette) solution. A typical intracellular solution may contain (in mM): K-aspartate 120, KCl 20, MgCl₂ 1, ATP-Mg 5, GTP-Na 0.1, HEPES 10, and EGTA 10, with the pH adjusted to 7.2.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting ion channel currents.
-
-
Drug Application:
-
Apply this compound to the bath solution at known concentrations.
-
Record the effect of efonidipine on the ion channel currents of interest (e.g., L-type Ca²⁺ currents, T-type Ca²⁺ currents, or K⁺ currents).
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by efonidipine in vascular smooth muscle cells.
Primary Mechanism of Efonidipine-Induced Vasodilation
Caption: Efonidipine's primary vasodilatory signaling pathway.
Experimental Workflow for Isolated Artery Ring Studies
Caption: Workflow for assessing efonidipine's effect on vascular contraction.
Potential Additional Mechanisms of Action
Caption: Efonidipine's potential influence on potassium channels.
Conclusion
The in vitro evidence robustly demonstrates that this compound is a potent vasodilator of vascular smooth muscle. Its primary mechanism involves the dual blockade of L-type and T-type calcium channels, leading to a reduction in intracellular calcium and subsequent muscle relaxation. Further research into its effects on other ion channels and signaling pathways will continue to refine our understanding of its comprehensive pharmacological profile. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of cardiovascular pharmacology and drug development.
References
- 1. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 2. This compound: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The voltage-dependent non-selective cation channel sensitive to the L-type calcium channel blocker efonidipine regulates Ca2+ influx in brain vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ca(2+) channel inhibitor efonidipine decreases voltage-dependent K(+) channel activity in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spasmolytic effect of this compound in isolated canine coronary artery: comparison with the effects of nifedipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Efonidipine Hydrochloride: An In-Depth Technical Guide on Early Research into Aldosterone Suppression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on efonidipine hydrochloride, with a specific focus on its mechanism of action related to aldosterone suppression. Efonidipine, a dual L-type and T-type calcium channel blocker, has demonstrated a unique ability to reduce plasma aldosterone levels, a key hormone in the regulation of blood pressure and electrolyte balance. This document synthesizes data from foundational in vitro and in vivo studies, detailing experimental protocols, quantitative outcomes, and the underlying signaling pathways.
Core Mechanism of Aldosterone Suppression
Early research has established that efonidipine's inhibitory effect on aldosterone secretion is primarily mediated through the blockade of T-type calcium channels in the zona glomerulosa of the adrenal cortex.[1][2][3] Aldosterone production is stimulated by angiotensin II (Ang II) and extracellular potassium (K+), both of which trigger an influx of calcium into the adrenal glomerulosa cells.[2][4] Efonidipine's blockade of T-type calcium channels curtails this calcium influx, thereby suppressing the synthesis and secretion of aldosterone.[2][4] This mechanism is distinct from that of traditional L-type calcium channel blockers like nifedipine and amlodipine, which have been shown to be less potent or even to increase aldosterone levels.[1][2]
Signaling Pathway of Efonidipine-Mediated Aldosterone Suppression
The following diagram illustrates the signaling cascade leading to aldosterone synthesis and the inhibitory action of efonidipine.
Quantitative Data from Key Studies
The following tables summarize the quantitative findings from seminal studies investigating the effect of efonidipine on plasma aldosterone levels.
In Vitro Aldosterone Secretion from H295R Cells
| Stimulant | Drug | Concentration | Aldosterone Secretion (Fold Increase over Baseline) |
| Angiotensin II (100 nmol/L) | - | - | 12 |
| Angiotensin II (100 nmol/L) | Efonidipine | Dose-dependent inhibition | Significantly reduced |
| Potassium (10 mmol/L) | - | - | 9 |
| Potassium (10 mmol/L) | Efonidipine | Dose-dependent inhibition | Significantly reduced |
Data sourced from a study on the H295R human adrenocarcinoma cell line.[2][4]
Plasma Aldosterone Levels in Healthy Volunteers
| Treatment | N | Baseline Plasma Aldosterone (pg/mL) | Post-treatment Plasma Aldosterone (pg/mL) | p-value |
| Efonidipine (40 mg) | 5 | 88.3 ± 21.3 | 81.6 ± 24.9 | 0.0407 |
| Nilvadipine (2 mg) | 5 | 66.5 ± 12.2 | 82.17 ± 16.6 | 0.0049 |
| Placebo | 5 | - | No significant change | - |
Results from a randomized, crossover study in healthy male volunteers, with measurements taken 6 hours after administration.[1]
Comparative Plasma Aldosterone Levels in Hypertensive Patients
| Study Population | Treatment | N | Baseline/Comparative Drug Aldosterone (pg/mL) | Efonidipine Treatment Aldosterone (pg/mL) | p-value |
| Essential Hypertension | Amlodipine (baseline) vs. Efonidipine (6 months) | 40 | 97.7 ± 7.9 | 79.7 ± 5.6 | <0.0001 |
| Chronic Hemodialysis | Amlodipine vs. Efonidipine (12 weeks each) | 20 | 146 ± 150 | 123 ± 118 | 0.027 |
| Chronic Glomerulonephritis | Amlodipine vs. Efonidipine (4 months each) | 21 | 72 ± 48 | 52 ± 46 | 0.009 |
Data compiled from various comparative clinical trials.[3][5][6][7]
Experimental Protocols
Detailed methodologies from key in vitro and in vivo studies are outlined below.
In Vitro Study: Aldosterone Secretion in H295R Cells
-
Cell Line: H295R human adrenocarcinoma cell line, a well-established model for studying adrenal steroidogenesis.
-
Culture Conditions: Cells were cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and other necessary growth factors.
-
Experimental Procedure:
-
Cells were seeded in multi-well plates and allowed to adhere.
-
Prior to stimulation, the culture medium was replaced with a serum-free medium for a period of time to establish baseline conditions.
-
Cells were pre-incubated with varying concentrations of efonidipine, nifedipine (L-type blocker), or mibefradil (T-type selective blocker).
-
Aldosterone secretion was stimulated by adding either angiotensin II (100 nmol/L) or potassium (10 mmol/L) to the culture medium.
-
After an incubation period, the supernatant was collected.
-
-
Measurement of Aldosterone: Aldosterone concentrations in the supernatant were quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
mRNA Expression Analysis: To assess the impact on the synthetic pathway, total RNA was extracted from the cells. The mRNA levels of 11-beta-hydroxylase and aldosterone synthase were quantified using reverse transcription-polymerase chain reaction (RT-PCR).[2][4]
In Vivo Study: Healthy Volunteers
-
Study Design: A randomized, placebo-controlled, crossover study.
-
Participants: Five healthy male volunteers.
-
Interventions: A single oral dose of efonidipine (40 mg), nilvadipine (2 mg), or a placebo was administered.
-
Experimental Workflow:
-
Measured Parameters:
-
Hemodynamics: Pulse rate and blood pressure.
-
Neurohormonal Factors: Plasma renin activity, angiotensin II, aldosterone, and adrenocorticotropic hormone (ACTH).
-
Electrolytes: Serum sodium (Na+) and potassium (K+).
-
-
Sample Analysis: Plasma and serum samples were analyzed using standard laboratory techniques to determine the concentrations of the various parameters.[1]
Clinical Trial: Hypertensive Patients
-
Study Design: Typically randomized, crossover, or parallel-group clinical trials.
-
Participants: Patients with essential hypertension, often with specific comorbidities like chronic kidney disease or those on hemodialysis.
-
Interventions: Comparison of efonidipine (e.g., 20-60 mg daily) with another antihypertensive agent, most commonly amlodipine (e.g., 2.5-7.5 mg daily), over a defined treatment period (e.g., 6 months).
-
** washout Period:** In some studies, a washout period for previous antihypertensive medications was included before initiating the trial medications.
-
Data Collection: Blood pressure, heart rate, and blood samples for neurohormonal analysis (including plasma aldosterone) were collected at baseline and at specified follow-up intervals throughout the study.
-
Statistical Analysis: Appropriate statistical tests were used to compare the changes in plasma aldosterone and other parameters between the treatment groups.[3][5][8][9]
Conclusion
Early research provides robust evidence that this compound effectively suppresses aldosterone synthesis and secretion. This effect is primarily attributed to its unique mechanism of blocking T-type calcium channels in the adrenal glands. Both in vitro and in vivo studies have consistently demonstrated this aldosterone-lowering effect, distinguishing efonidipine from traditional L-type calcium channel blockers. The quantitative data from these foundational studies have paved the way for a deeper understanding of the pleiotropic benefits of efonidipine, particularly in patient populations where aldosterone antagonism is clinically desirable. These findings underscore the importance of targeting T-type calcium channels as a therapeutic strategy in cardiovascular and renal medicine.
References
- 1. Blocking T-type Ca2+ channels with efonidipine decreased plasma aldosterone concentration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of efonidipine on aldosterone synthesis and secretion in human adrenocarcinoma (H295R) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of efonidipine and amlodipine on aldosterone in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of efonidipine, an L- and T-type calcium channel blocker, on the renin-angiotensin-aldosterone system in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efonidipine reduces proteinuria and plasma aldosterone in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Long-term effect of efonidipine therapy on plasma aldosterone and left ventricular mass index in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Efonidipine Hydrochloride Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efonidipine hydrochloride, a dihydropyridine calcium channel blocker, is recognized for its dual-blocking action on both L-type and T-type calcium channels, contributing to its potent antihypertensive and cardioprotective effects. Following administration, efonidipine undergoes extensive metabolism, primarily in the liver, resulting in the formation of several metabolites. This technical guide provides a comprehensive overview of the pharmacological profiles of the principal metabolites of efonidipine: N-dephenylated efonidipine (DPH), deaminated efonidipine (AL), and N-debenzylated efonidipine (DBZ). While the parent drug is responsible for the majority of the therapeutic effect, key metabolites, particularly DBZ and DPH, exhibit significant calcium antagonist and vasodilator activities. This document summarizes the available quantitative data, details the experimental methodologies for their characterization, and presents signaling pathways and metabolic processes through structured diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction
Efonidipine is a third-generation calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] Its unique mechanism of action, involving the inhibition of both L-type and T-type calcium channels, distinguishes it from other dihydropyridines.[3][4] The metabolism of efonidipine is a critical aspect of its pharmacology, leading to the generation of metabolites that may contribute to its overall therapeutic and toxicological profile. Understanding the pharmacological characteristics of these metabolites is essential for a complete assessment of the drug's action and for the development of new chemical entities with improved properties.
Metabolic Pathways of Efonidipine
Efonidipine is principally metabolized in the liver via several key enzymatic reactions.[5][6] The primary metabolic pathways include N-debenzylation, N-dephenylation, and oxidative deamination.[5]
The major identified metabolites are:
-
N-debenzylated Efonidipine (DBZ)
-
N-dephenylated Efonidipine (DPH)
-
Deaminated Efonidipine (AL)
Below is a diagram illustrating the metabolic transformation of efonidipine.
References
- 1. Plasma and urinary metabolites of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efonidipine - Wikipedia [en.wikipedia.org]
- 5. Identification of this compound metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. johsr.com [johsr.com]
Methodological & Application
Application Notes and Protocols for Efonidipine Hydrochloride in Hypertension Studies in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of efonidipine hydrochloride in experimental hypertension studies in rats. The protocols outlined below are based on established methodologies and aim to ensure data accuracy and reproducibility.
Introduction
This compound is a dihydropyridine calcium channel blocker that distinguishes itself by inhibiting both L-type and T-type calcium channels.[1][2][3] This dual-blocking action contributes to its antihypertensive effects, which include vasodilation and a reduction in heart rate.[1][2] Efonidipine has also demonstrated renal protective effects, making it a compound of interest in studies of hypertensive nephropathy.[4][5] The following protocols detail the experimental procedures for evaluating the efficacy of this compound in a rat model of hypertension.
Mechanism of Action
Efonidipine exerts its antihypertensive effect by blocking the influx of calcium ions into vascular smooth muscle cells and cardiac cells.[2][3] By inhibiting L-type calcium channels in vascular smooth muscle, it leads to vasodilation and a decrease in peripheral resistance.[2][3] The blockade of T-type calcium channels, particularly in the sinoatrial node, results in a decreased heart rate.[1][2] This dual mechanism not only lowers blood pressure but also reduces cardiac workload.
References
Application Note: A Validated UV-Visible Spectrophotometry Method for the Quantification of Efonidipine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Efonidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] It functions by inhibiting both L-type and T-type calcium channels, leading to vasodilation and a reduction in blood pressure.[2][3] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and formulation development. This application note details a simple, precise, and economical UV-Visible spectrophotometric method for its quantification, validated according to ICH Q2 (R1) guidelines.[1][4]
Principle The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The amount of UV radiation absorbed by the molecule is directly proportional to its concentration in the solution, a relationship described by the Beer-Lambert Law. By measuring the absorbance at its wavelength of maximum absorption (λmax), the concentration of the drug in an unknown sample can be accurately determined.
Instrumentation and Materials
-
Instrument: A double beam UV-Visible Spectrophotometer (e.g., Shimadzu 1800, Systronic 2201) with a spectral bandwidth of 1-2 nm and a pair of 1 cm matched quartz cells.[1][3][5]
-
Reagents and Materials:
-
This compound (API or reference standard)
-
Methanol (Analytical Grade)[1]
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Electronic balance
-
Sonicator
-
Experimental Protocols
Solvent Selection and Determination of λmax
Methanol is selected as the solvent due to the high solubility of this compound and its transparency in the UV scanning range.[1][5]
-
Protocol for λmax Determination:
-
Prepare a dilute solution of this compound (~10 µg/mL) in methanol.
-
Use methanol as a blank to zero the spectrophotometer.
-
Scan the solution over a wavelength range of 200–400 nm.[3][5]
-
The wavelength at which the highest absorbance is recorded is the λmax. For this compound in methanol, the λmax is observed at approximately 253 nm .[1]
-
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and make up the volume to the mark with methanol.[1]
-
-
Working Standard Solutions:
Calibration Curve
-
Protocol:
-
Measure the absorbance of each working standard solution at 253 nm against a methanol blank.
-
Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).
-
Determine the correlation coefficient (r²) and the regression equation (y = mx + c). A correlation coefficient close to 0.999 indicates good linearity.
-
Preparation of Sample Solution (from Tablet Formulation)
-
Protocol:
-
Weigh and finely powder 20 tablets to ensure homogeneity.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.[1]
-
Make up the volume to 100 mL with methanol.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with methanol to obtain a final concentration within the linearity range (e.g., 20 µg/mL).[1]
-
Quantification of this compound in Sample
-
Protocol:
-
Measure the absorbance of the final sample solution at 253 nm against the methanol blank.
-
Calculate the concentration of this compound in the sample solution using the regression equation derived from the calibration curve.
-
Data Presentation
Quantitative data for the method is summarized in the tables below.
Table 1: Instrumental and Method Parameters
| Parameter | Value |
|---|---|
| Instrument | Double Beam UV-Visible Spectrophotometer |
| Wavelength (λmax) | 253 nm[1] |
| Solvent | Methanol[1] |
| Linearity Range | 10-30 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.997[1] |
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria (as per ICH) |
|---|---|---|
| Accuracy (% Recovery) | 96 - 99%[1] | 98 - 102% |
| Precision (% RSD) | < 2.0%[1] | NMT 2.0% |
| Linearity (r²) | 0.997[1] | ≥ 0.995 |
| Limit of Detection (LOD) | 2.82 µg/mL[1] | Reportable |
| Limit of Quantification (LOQ) | 8.57 µg/mL[1] | Reportable |
Visualizations
Caption: Workflow for UV-Visible Spectrophotometric Quantification.
Caption: Relationship between Concentration and Absorbance.
The developed UV-Visible spectrophotometric method provides a simple, rapid, and cost-effective solution for the routine quantification of this compound in bulk and pharmaceutical tablet forms. The method is validated to be linear, accurate, and precise over the specified concentration range, making it highly suitable for quality control laboratories.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Efonidipine Hydrochloride
Introduction
Efonidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] It functions by inhibiting both L-type and T-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Chemical Information
| Chemical Name | (±)-2-[Benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride ethanolate |
| Molecular Formula | C₃₄H₃₉ClN₃O₇P (hydrochloride)[3], C₃₆H₄₅ClN₃O₈P (ethanolate)[1][2] |
| Molecular Weight | 668.12 g/mol (hydrochloride)[4], 714.19 g/mole (ethanolate)[1][2] |
| Structure | Efonidipine is a dihydropyridine derivative with a phosphonate backbone.[5][6] |
This compound is described as being hydrophobic and practically insoluble in aqueous solutions, while it is soluble in organic solvents like acetonitrile and methanol.[5][6]
Chromatographic Conditions
A summary of established HPLC methods for this compound analysis is presented below. These methods have been validated according to International Conference on Harmonisation (ICH) guidelines.[1][5]
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18, 5.0 µm | Inertsil C18, 4.6 x 250 mm, 5 µm | Zodiac CN, 250 mm x 4.6 mm, 5µ |
| Mobile Phase | Acetonitrile:Water (85:15 v/v)[5] | Acetonitrile:10mM Phosphate Buffer pH 4.5 (75:25 v/v)[1] | 20 mM Ammonium acetate:Acetonitrile (40:60 v/v)[7] |
| Flow Rate | 0.8 mL/min[5] | Not Specified | 1.0 mL/min[7] |
| Detection Wavelength | 254 nm[5] | Not Specified | 225 nm[7] |
| Injection Volume | 10 µL[5] | Not Specified | Not Specified |
| Retention Time | Not Specified | ~3.98 min[1] | ~7.17 min[8] |
Experimental Protocols
1. Preparation of Standard Stock Solution
-
Accurately weigh and transfer 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
2. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions in the concentration range of 20-140 µg/mL by diluting with the mobile phase.[5]
3. Sample Preparation (from Pharmaceutical Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
4. Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions.
-
Inject 10 µL of the blank (mobile phase), standard solutions, and sample solution into the chromatograph.[5]
-
Record the chromatograms and measure the peak areas.
5. System Suitability
-
The system suitability is assessed by injecting six replicate analyses of the drug at a concentration of 100 µg/ml.[5]
-
The acceptance criterion is a percent coefficient of variation (% CV) of not more than 2% for the peak area and retention times.[5]
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines, and the key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 20-140 µg/mL[5] |
| Correlation Coefficient (R²) | 0.9994[5] |
| Limit of Detection (LOD) | 681.83 ng/mL[5] |
| Limit of Quantification (LOQ) | 2.06 µg/mL[5] |
| Accuracy (% Recovery) | 104.0-105.0%[5] |
| Precision (% RSD) | ≤ 1.5%[5] |
Forced Degradation Studies
A stability-indicating assay method was developed to analyze this compound and its degradation products under various stress conditions.[6] The drug showed degradation under oxidative, photolytic, thermal, acid, and base stress conditions.[6]
| Stress Condition | % Degradation |
| Oxidative (3% H₂O₂)[8] | 10%[6] |
| Photolytic | 8%[6] |
| Thermal (80°C for 24h)[5] | 6%[6] |
| Acidic (1 N HCl)[8] | 4%[6] |
| Alkaline (1 N NaOH)[8] | 3%[6] |
It was noted that the retention time of the degradant under photolytic and oxidative degradation was the same, suggesting the formation of the same product.[6]
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Development and validation of RP-HPLC for estimation of this compound ethaolate in pharmaceutical formulation - IJSAT [ijsat.org]
- 3. This compound | C34H39ClN3O7P | CID 119170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. ijirt.org [ijirt.org]
- 7. Stability Indicating RP-HPLC Method For Simultaneous Estimation of this compound Ethanolate and Metoprolol Succinate | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Efonidipine Hydrochloride Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efonidipine hydrochloride is a dihydropyridine derivative that functions as a calcium channel blocker.[1] Uniquely, it inhibits both L-type and T-type calcium channels, leading to vasodilation, a decrease in heart rate, and potential organ-protective effects in the heart and kidneys.[2][3][4][5] These characteristics make it an effective therapeutic agent for hypertension and angina pectoris.[1][3]
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound. The described assays are designed to assess the compound's primary mechanism of action—the blockage of intracellular calcium influx—and its downstream consequences on cell viability and hormone secretion.
Mechanism of Action: Dual Blockade of L- and T-type Calcium Channels
Efonidipine exerts its therapeutic effects by binding to and blocking voltage-gated L-type and T-type calcium channels located on the plasma membrane of excitable cells, such as vascular smooth muscle cells, cardiomyocytes, and adrenal cortical cells.[2][3] This blockade inhibits the influx of extracellular calcium (Ca2+) into the cell, leading to a reduction in intracellular calcium concentration. The decreased intracellular Ca2+ in vascular smooth muscle cells results in vasodilation and a subsequent lowering of blood pressure. In the sinoatrial node of the heart, the inhibition of T-type calcium channels contributes to a slowing of the heart rate.[5] Furthermore, by blocking calcium signaling in adrenal cortex cells, efonidipine can reduce the production and secretion of aldosterone, a hormone implicated in hypertension.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect of efonidipine on aldosterone synthesis and secretion in human adrenocarcinoma (H295R) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The voltage-dependent non-selective cation channel sensitive to the L-type calcium channel blocker efonidipine regulates Ca2+ influx in brain vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. zuventus.com [zuventus.com]
- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying the Reno-protective Effects of Efonidipine Hydrochloride in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Efonidipine hydrochloride is a dihydropyridine calcium channel blocker with a unique dual-blocking action on both L-type and T-type calcium channels.[1][2][3] This dual mechanism of action contributes to its potent antihypertensive effects and affords significant reno-protective properties.[4][5] Efonidipine has been shown to dilate both afferent and efferent arterioles of the glomerulus, thereby reducing glomerular hypertension and proteinuria.[3][6][7][8] These characteristics make it a compelling compound for investigation in the context of chronic kidney disease (CKD) and other renal pathologies.
These application notes provide an overview of relevant animal models and detailed experimental protocols to study the reno-protective effects of this compound.
Animal Models for Renal Disease
Several well-established animal models can be utilized to investigate the reno-protective effects of this compound. The choice of model depends on the specific aspect of renal disease being studied.
Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension that develops progressive renal injury, mimicking human hypertensive nephropathy.[9][10][11] This makes it an ideal model to study the effects of antihypertensive drugs with reno-protective properties like efonidipine.
5/6 Subtotal Nephrectomy Model
The 5/6 subtotal nephrectomy model is a surgical ablation model that induces chronic kidney disease by reducing the renal mass, leading to glomerular hyperfiltration, hypertension, and progressive glomerulosclerosis.[1][12][13] This model is particularly useful for studying compounds that can slow the progression of CKD. It can be performed in various rat strains, including Sprague-Dawley and Wistar rats, or in combination with the SHR model to exacerbate hypertension-induced renal damage.[6][14]
Toxin-Induced Acute Kidney Injury (AKI) Model
Acute kidney injury can be induced by nephrotoxic agents such as cisplatin or gentamicin.[15] While these models are for acute injury, they can be adapted to study the protective effects of efonidipine against drug-induced nephrotoxicity.
Data Presentation
The following tables summarize quantitative data from studies investigating the reno-protective effects of this compound in various animal models.
Table 1: Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (SHR) | Efonidipine-Treated SHR | Duration of Treatment | Reference |
| Systolic Blood Pressure (mmHg) | 267 ± 7 | 181 ± 7 | 8 weeks | [6][14] |
| 24-hr Urinary Protein Excretion (mg/kg/day) | 385.4 | Maintained at baseline levels | 20 weeks | [7] |
| Plasma Creatinine Concentration | Elevated | Significantly reduced | 20 weeks | [7] |
| Kidney Weight | Increased | Significantly reduced | 20 weeks | [7] |
| Plasma Renin Activity | Increased | Suppressed | 20 weeks | [7] |
| Urinary Protein Excretion (ng/min/g kidney weight) | 163 ± 25 | 105 ± 24 | Acute infusion | [16] |
Table 2: Effects of this compound in 5/6 Nephrectomized SHR
| Parameter | Control (5/6 Nx SHR) | Efonidipine-Treated (5/6 Nx SHR) | Duration of Treatment | Reference |
| Systolic Blood Pressure (mmHg) | 267 ± 7 | 181 ± 7 | 8 weeks | [6][14] |
| Urinary Protein Excretion (mg/day) | 301 ± 28 | 180 ± 16 | 8 weeks | [6][14] |
| Glomerular Sclerosis | Marked | Partially prevented | 8 weeks | [6][14] |
Experimental Protocols
Protocol 1: Spontaneously Hypertensive Rat (SHR) Model of Hypertensive Nephropathy
Objective: To evaluate the long-term reno-protective effects of this compound in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 8 weeks old.[7]
-
Wistar-Kyoto (WKY) rats as normotensive controls.
-
This compound.
-
Standard rat chow.
-
Metabolic cages for urine collection.
-
Blood pressure measurement system (e.g., tail-cuff method).
-
Analytical equipment for measuring urinary protein and plasma creatinine.
Procedure:
-
Animal Acclimatization: Acclimate SHR and WKY rats to the housing facility for at least one week before the experiment.
-
Grouping: Divide the SHR into a control group and an efonidipine-treated group. The WKY rats will serve as a baseline control group.
-
Drug Administration:
-
Treatment Duration: The treatment is carried out for 20 weeks.[7]
-
Monitoring:
-
Measure systolic blood pressure and body weight weekly.
-
Collect 24-hour urine samples using metabolic cages every 4 weeks to determine urinary protein excretion.
-
-
Terminal Procedures:
-
At the end of the 20-week treatment period, collect blood samples for the measurement of plasma creatinine, urea nitrogen, renin activity, and aldosterone concentration.[7]
-
Euthanize the animals and harvest the kidneys.
-
Weigh the kidneys and process them for histological examination (e.g., H&E and PAS staining) to assess glomerular sclerosis, tubular damage, and arteriolosclerosis.[7]
-
Protocol 2: 5/6 Subtotal Nephrectomy Model in SHR
Objective: To assess the efficacy of this compound in a model of progressive chronic kidney disease superimposed on hypertension.
Materials:
-
Anesthetic agents (e.g., ketamine/xylazine).
-
Surgical instruments.
-
This compound.
Procedure:
-
5/6 Nephrectomy Surgery (Two-Step Procedure):
-
Step 1: Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate two of the three branches of the renal artery or perform a polar resection to remove approximately 2/3 of the left kidney.[1][12]
-
Step 2: One week after the first surgery, perform a right unilateral nephrectomy through a separate flank incision.[1][12]
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Grouping and Treatment:
-
Treatment Duration: The treatment period is typically 8 weeks.[6][14]
-
Monitoring and Endpoint Analysis:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of reno-protection by this compound.
Caption: General experimental workflow for evaluating efonidipine.
References
- 1. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 2. Surgical Techniques for Catheter Placement and 5/6 Nephrectomy in Murine Models of Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on renal arteriolar diameters in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 5. zuventus.com [zuventus.com]
- 6. Renal protective effects of efonidipine in partially nephrectomized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal protective effect of this compound (NZ-105), a new calcium antagonist, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. karger.com [karger.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Development of structural kidney damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5/6-nephrectomy model [bio-protocol.org]
- 13. gubra.dk [gubra.dk]
- 14. keio.elsevierpure.com [keio.elsevierpure.com]
- 15. Effects of this compound (NZ-105), a new calcium antagonist, against acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Renal effects of this compound, a new calcium antagonist, in spontaneously hypertensive rats with glomerular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Influence of Efonidipine Hydrochloride on Cardiac Autonomic Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efonidipine hydrochloride is a dihydropyridine calcium channel blocker distinguished by its dual-action mechanism, inhibiting both L-type and T-type calcium channels. This unique profile not only contributes to its antihypertensive effects but also influences cardiac autonomic function, as reflected in measurements of Heart Rate Variability (HRV). Unlike conventional L-type calcium channel blockers that may induce reflex tachycardia, efonidipine's blockade of T-type calcium channels in the sinoatrial node can lead to a reduction in heart rate and a modulation of the autonomic nervous system.[1][2] It has been suggested that efonidipine reduces sympathetic nervous activity and enhances parasympathetic activity.[3][4]
These application notes provide detailed protocols for assessing the impact of this compound on HRV, a non-invasive tool for evaluating the interplay between the sympathetic and parasympathetic branches of the autonomic nervous system. The following sections offer standardized methodologies for short-term and 24-hour HRV recording and analysis, enabling researchers to quantify the effects of efonidipine on cardiac autonomic control.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking voltage-gated calcium channels. The blockade of L-type calcium channels in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.[1] Concurrently, the inhibition of T-type calcium channels, which are prevalent in the sinoatrial (SA) node, directly influences cardiac pacemaker activity.[5] This action on the SA node is primarily responsible for efonidipine's ability to lower heart rate and mitigate the reflex tachycardia often associated with other dihydropyridine calcium channel blockers.[1][2] The modulation of the autonomic nervous system is a downstream effect of these primary actions, influencing the balance between sympathetic and parasympathetic tone.
Data Presentation: Summary of Efonidipine's Effects
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in clinical studies.
Table 1: Effect of this compound on Heart Rate
| Study Population | Dosage | Treatment Duration | Baseline Heart Rate (beats/min) | Post-treatment Heart Rate (beats/min) | Change in Heart Rate (beats/min) | Reference |
| Mild to severe hypertension and angina pectoris | 40 mg once daily | 12 weeks | 94 ± 7 | 86 ± 11 | -8 | [6] |
| Mild to moderate essential hypertension | 40-60 mg once daily | 12 weeks | 81.5 ± 5.3 | 71.8 ± 9.9 | -9.7 | [7] |
| Stage-I Hypertension (Indian Population) | 40 mg once daily | 28 days | Not Reported | Not Reported | -8.1 ± 8.3 | [8] |
| Hypertensive patients previously on amlodipine | Not specified | 6 months | 72.0 ± 1.3 | 69.8 ± 1.3 | -2.2 | [9] |
Table 2: Comparative Effect of Efonidipine vs. Amlodipine on Heart Rate
| Study Population | Drug and Dosage | Treatment Duration | Change in Heart Rate (beats/min) | Reference |
| Stage-I Hypertension (Indian Population) | Efonidipine 40 mg | 28 days | -8.1 ± 8.3 | [8] |
| Amlodipine 5 mg | 28 days | -7.2 ± 9.9 | [8] | |
| Hypertensive patients | Efonidipine (substituted for amlodipine) | 6 months | -2.2 | [9] |
Note: Data on specific HRV parameters (SDNN, RMSSD, LF, HF, LF/HF ratio) for efonidipine are limited in the reviewed literature. The protocols provided below will enable researchers to generate such crucial data.
Experimental Protocols
The following protocols provide a framework for conducting studies to measure the impact of this compound on heart rate variability.
Experimental Workflow
Protocol 1: Short-Term HRV Measurement
Objective: To assess the acute or short-term effects of this compound on cardiac autonomic function under controlled conditions.
Materials:
-
High-fidelity electrocardiogram (ECG) recorder (3-channel recommended)
-
ECG electrodes
-
Data acquisition software
-
HRV analysis software (e.g., Kubios HRV, ARTiiFACT)
-
Quiet, temperature-controlled room
-
Adjustable examination bed or comfortable chair
Procedure:
-
Participant Preparation:
-
Participants should refrain from caffeine, alcohol, and strenuous exercise for at least 24 hours before the measurement.
-
A light meal is permissible, but the measurement should not be taken within 2 hours of eating.
-
Participants should empty their bladder before the recording.
-
A 10-15 minute acclimatization period in a quiet, supine or seated position is required before starting the recording.
-
-
ECG Recording:
-
Attach ECG electrodes in a standard lead configuration (e.g., Lead II).
-
Ensure a stable and clean ECG signal with a sampling rate of at least 250 Hz (500-1000 Hz is recommended for higher precision).
-
Record a continuous ECG for a minimum of 5 minutes. For a more comprehensive assessment, a 10-20 minute recording is preferable.
-
Maintain consistent recording conditions (time of day, participant position) for baseline and follow-up measurements.
-
-
Data Processing and Analysis:
-
Visually inspect the ECG recording for artifacts and ectopic beats.
-
Perform automated and manual correction of any identified artifacts or arrhythmias.
-
Extract the R-R interval time series.
-
Calculate the following time-domain and frequency-domain HRV parameters:
-
Time-Domain:
-
SDNN (Standard deviation of all NN intervals): Reflects overall HRV.
-
RMSSD (Root mean square of successive differences between NN intervals): A primary indicator of vagal (parasympathetic) tone.
-
-
Frequency-Domain (using Fast Fourier Transform - FFT or Autoregressive - AR modeling):
-
LF (Low Frequency) power (0.04-0.15 Hz): Represents a mix of sympathetic and parasympathetic activity, often considered a marker of sympathetic modulation.
-
HF (High Frequency) power (0.15-0.4 Hz): Reflects vagal (parasympathetic) activity, associated with respiration.
-
LF/HF Ratio: Interpreted as an index of sympathovagal balance.
-
-
-
Protocol 2: 24-Hour Ambulatory HRV Monitoring
Objective: To evaluate the effect of this compound on cardiac autonomic function over a full circadian cycle, capturing variations during daily activities and sleep.
Materials:
-
Ambulatory Holter ECG monitor (3-channel recommended)
-
Holter analysis software with HRV capabilities
-
Participant diary
Procedure:
-
Participant Instruction and Monitor Application:
-
Instruct the participant on the proper use of the Holter monitor and the importance of maintaining a detailed activity diary.
-
The diary should log times of medication intake, meals, physical activity, stress, and sleep.
-
Attach the Holter monitor electrodes securely to ensure good signal quality throughout the 24-hour period.
-
-
Data Recording:
-
Initiate the 24-hour recording.
-
The participant should continue with their normal daily routine, avoiding unusually strenuous activities unless specified by the study protocol.
-
-
Data Processing and Analysis:
-
Download the 24-hour ECG recording.
-
Utilize the Holter analysis software to automatically detect and classify beats.
-
A trained technician or researcher should visually verify the automated analysis and manually correct any misclassified beats or artifacts.
-
Analyze the entire 24-hour recording, as well as separate day and night periods based on the participant's diary.
-
Calculate the following HRV parameters for the 24-hour period, and for day and night separately:
-
Time-Domain:
-
SDNN (Standard deviation of all NN intervals): Overall HRV.
-
SDANN (Standard deviation of the average NN intervals calculated over short periods, typically 5 minutes): Reflects long-term components of HRV.
-
RMSSD (Root mean square of successive differences between NN intervals): Short-term, vagally-mediated HRV.
-
-
Frequency-Domain:
-
ULF (Ultra-Low Frequency) power (<0.003 Hz): Reflects very slow rhythms, including circadian oscillations.
-
VLF (Very-Low Frequency) power (0.003-0.04 Hz): Its physiological interpretation is less defined but may relate to hormonal and thermoregulatory influences.
-
LF (Low Frequency) power (0.04-0.15 Hz): Sympathetic and parasympathetic influence.
-
HF (High Frequency) power (0.15-0.4 Hz): Parasympathetic influence.
-
LF/HF Ratio: Sympathovagal balance.
-
-
-
Conclusion
The provided protocols offer a standardized approach to investigating the effects of this compound on heart rate variability. By employing these methodologies, researchers can obtain robust and comparable data on the drug's influence on the autonomic nervous system. This information is critical for a comprehensive understanding of efonidipine's cardiovascular effects and can aid in the development of targeted therapeutic strategies. Further research utilizing these protocols is encouraged to build a more extensive database on the specific HRV parameter changes induced by efonidipine and other dual L/T-type calcium channel blockers.
References
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical efficacy of this compound, a T-type calcium channel inhibitor, on sympathetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Effects of this compound on heart rate and circulatory changes due to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of efonidipine, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journaljammr.com [journaljammr.com]
- 9. Comparison of the effects of efonidipine and amlodipine on aldosterone in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Effect of Efonidipine Hydrochloride on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential methods for evaluating the effects of efonidipine hydrochloride on endothelial function. Efonidipine is a dihydropyridine calcium channel blocker that uniquely inhibits both L-type and T-type calcium channels, contributing to its antihypertensive effects and suggesting potential benefits for endothelial health.[1][2] This document outlines detailed protocols for key assays and summarizes available quantitative data to guide researchers in this field.
Overview of Efonidipine's Endothelial Effects
This compound has been shown to improve endothelial function in hypertensive patients.[3][4] Its mechanism of action extends beyond simple vasodilation and is thought to involve the modulation of several key endothelial pathways. These include enhancing the bioavailability of nitric oxide (NO) and attenuating the vasoconstrictor effects of endothelin-1 (ET-1).[5][6] The following sections detail the methods to investigate these effects.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative data from clinical studies evaluating the impact of efonidipine on endothelial function and related biomarkers.
Table 1: Effect of Efonidipine on Flow-Mediated Dilation (FMD)
| Parameter | Baseline (Placebo) | After Efonidipine Treatment | Percentage Change | p-value | Reference |
| Flow-Mediated Dilation (%) | 5.7 ± 0.6 | 6.9 ± 0.7 | 21 ± 7% | < 0.001 | [3] |
Table 2: Effect of Efonidipine on Vasoactive Mediators and Biomarkers
| Parameter | Baseline (Placebo) | After Efonidipine Treatment | Percentage Change | p-value | Reference |
| Plasma Malondialdehyde (µmol/L) | 1.22 ± 0.04 | 1.12 ± 0.05 | -8 ± 3% | 0.011 | [3] |
| Coronary Blood Flow Reduction by ET-1 (%) | (Data not available in specific units) | Attenuated in a dose-dependent manner | - | Significant | [6] |
| Coronary Artery Diameter Reduction by ET-1 (%) | (Data not available in specific units) | Attenuated in a dose-dependent manner | - | Significant | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of efonidipine on endothelial function.
Flow-Mediated Dilation (FMD) Measurement
Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation. An increase in blood flow, induced by reactive hyperemia, stimulates endothelial cells to release nitric oxide, leading to arterial dilation.
Protocol:
-
Patient Preparation:
-
Patients should fast for at least 8-12 hours before the measurement.
-
Abstain from caffeine, alcohol, and smoking for at least 12 hours prior to the study.
-
Withhold any vasoactive medications for an appropriate washout period as determined by the study design.
-
The patient should rest in a quiet, temperature-controlled room for at least 15 minutes before the measurements begin.
-
-
Image Acquisition:
-
Position the patient comfortably in a supine position with their arm extended and supported.
-
Use a high-frequency linear array ultrasound transducer (≥7.5 MHz) to obtain a longitudinal image of the brachial artery, 2-15 cm above the antecubital fossa.
-
Optimize the ultrasound settings to clearly visualize the anterior and posterior walls of the artery.
-
Record a baseline image of the brachial artery diameter for at least 1 minute.
-
-
Induction of Reactive Hyperemia:
-
Place a blood pressure cuff on the forearm, distal to the imaged segment of the brachial artery.
-
Inflate the cuff to at least 50 mmHg above the patient's systolic blood pressure to induce ischemia.
-
Maintain the occlusion for 5 minutes.
-
-
Post-Occlusion Image Acquisition:
-
Rapidly deflate the cuff.
-
Continuously record the diameter of the brachial artery for at least 3 minutes following cuff deflation.
-
-
Data Analysis:
-
Measure the baseline brachial artery diameter (D_baseline).
-
Measure the maximum brachial artery diameter (D_max) observed after cuff deflation.
-
Calculate FMD as the percentage change in diameter: FMD (%) = [(D_max - D_baseline) / D_baseline] x 100
-
Nitric Oxide (NO) Production Assay
Principle: The Griess assay is a common colorimetric method to indirectly measure NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Protocol for Cultured Endothelial Cells (e.g., HUVECs):
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.
-
Treat the cells with this compound at various concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Nitrate Reduction (Optional but Recommended):
-
To measure total NO production, nitrate in the samples must be converted to nitrite.
-
Use a nitrate reductase enzyme according to the manufacturer's instructions.
-
-
Griess Reaction:
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to the samples.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Endothelin-1 (ET-1) Measurement
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying ET-1 levels in biological samples like plasma or cell culture supernatant.
Protocol using a Commercial ELISA Kit:
-
Sample Preparation:
-
Collect blood samples in chilled EDTA tubes and centrifuge to obtain plasma.
-
Alternatively, collect cell culture supernatant from efonidipine-treated and control endothelial cells.
-
Follow the kit manufacturer's instructions for any required sample extraction or dilution.
-
-
ELISA Procedure (General Steps):
-
Add standards, controls, and samples to the wells of the microplate pre-coated with an anti-ET-1 antibody.
-
Incubate as per the kit's instructions to allow ET-1 to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated detection antibody specific for ET-1 and incubate.
-
Wash the wells again.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add a TMB substrate solution, which will react with HRP to produce a colored product.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the ET-1 concentration in the samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize key signaling pathways and experimental workflows relevant to the evaluation of efonidipine's effects on endothelial function.
Efonidipine's Potential Mechanism of Action on Endothelial Cells
Caption: Potential mechanism of efonidipine on endothelial vasodilation and vasoconstriction.
Experimental Workflow for FMD Measurement
Caption: Workflow for Flow-Mediated Dilation (FMD) assessment.
Workflow for Nitric Oxide Production Assay (Griess Assay)
Caption: Workflow for measuring nitric oxide production using the Griess assay.
Other Potential Areas of Investigation
While direct evidence is limited, the following pathways represent important areas for future research into the endothelial effects of efonidipine.
Endothelium-Derived Hyperpolarizing Factor (EDHF)
EDHF contributes to vasodilation, particularly in smaller arteries, by hyperpolarizing vascular smooth muscle cells.[2] The effect of efonidipine on this pathway is not well-established. Research in this area could involve:
-
In vitro vasoreactivity studies: Using isolated small resistance arteries, assess the vasodilatory response to agonists known to stimulate EDHF release (e.g., bradykinin) in the presence and absence of efonidipine, and with co-incubation of inhibitors of NO synthase and cyclooxygenase.
-
Membrane potential measurements: Directly measure the membrane potential of vascular smooth muscle cells in response to EDHF-releasing stimuli with and without efonidipine treatment.
Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Signaling
PKC and MAPK are key signaling cascades involved in endothelial cell proliferation, migration, and inflammatory responses.[7][8] Investigating efonidipine's influence on these pathways could provide insights into its broader vascular effects. Potential experimental approaches include:
-
Western Blotting: Analyze the phosphorylation status of key PKC isoforms and MAPK family members (e.g., ERK1/2, p38, JNK) in endothelial cells treated with efonidipine.
-
Kinase Activity Assays: Directly measure the enzymatic activity of specific PKC and MAPK isoforms in cell lysates after efonidipine treatment.
-
Cell Proliferation and Migration Assays: Evaluate the effect of efonidipine on endothelial cell proliferation (e.g., using BrdU incorporation or cell counting assays) and migration (e.g., using wound healing or transwell assays).[9]
Conclusion
The methods outlined in these application notes provide a robust framework for investigating the effects of this compound on endothelial function. The available data suggests a beneficial role for efonidipine in improving endothelium-dependent vasodilation. Further research into its effects on EDHF and intracellular signaling pathways such as PKC and MAPK will provide a more complete understanding of its vascular protective mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An assay method for nitric oxide synthase in crude samples by determining product NADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. δPKC inhibition or εPKC activation repairs endothelial vascular dysfunction by regulating eNOS post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human EDN1 (Endothelin-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Protein Kinase C-dependent Protein Kinase D Activation Modulates ERK Signal Pathway and Endothelial Cell Proliferation by Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKC- and MAPK-independent upregulation of VEGF receptor expressions in human umbilical venous endothelial cells following VEGF stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Bioanalytical Method Development of Efonidipine Hydrochloride in Plasma
Introduction
Efonidipine hydrochloride is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] It acts by inhibiting both L-type and T-type calcium channels.[1][3] Accurate and reliable quantification of efonidipine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. These application notes provide detailed protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification of Efonidipine in Rat Plasma by HPLC-UV
This method is suitable for preclinical pharmacokinetic studies in animal models.
1. Experimental Protocol
A simple and rapid HPLC-UV method has been developed for the determination of efonidipine in rat plasma.[2][4]
1.1. Sample Preparation (Methanolic Extraction)
-
To 200 µL of rat plasma in a microcentrifuge tube, add 200 µL of methanol.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the mixture at 10,000 rpm for 20 minutes at 4°C.[5]
-
Collect the supernatant and filter it through a 0.45 µm membrane filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.[5]
1.2. Chromatographic Conditions
The chromatographic separation is achieved using a C18 column with a mobile phase of methanol and water.[2][4]
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Methanol: Water (90:10, v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 252 nm |
| Injection Volume | 20 µL |
| Retention Time | ~5.2 minutes |
Table 1: HPLC-UV Chromatographic Conditions. [2][4][5]
1.3. Method Validation Summary
The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][4]
| Parameter | Result |
| Linearity | Linear over the tested concentration range |
| Precision | Within acceptable limits |
| Accuracy | Within acceptable limits |
| Sensitivity | Adequate for pharmacokinetic studies |
Table 2: Summary of HPLC-UV Method Validation Parameters.
2. Experimental Workflow
Method 2: Quantification of Efonidipine in Human Plasma by LC-MS/MS
This highly sensitive and specific method is ideal for pharmacokinetic studies in humans.[1][6]
1. Experimental Protocol
A robust LC-MS/MS method has been developed and validated for the determination of efonidipine in human plasma.[6]
1.1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add an appropriate amount of an internal standard (e.g., cilnidipine).[3]
-
Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
1.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| Column | CHIRALPAK® ID (for enantiomeric separation) or C18 |
| Mobile Phase | Acetonitrile:Water (60:40, v/v)[3] |
| Flow Rate | 0.8 - 1.2 mL/min[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Efonidipine: m/z 632.3 → 91.1[1][3] |
| Internal Standard | Cilnidipine: m/z 493.3 → 117.2[3] |
Table 3: LC-MS/MS Chromatographic and Mass Spectrometric Conditions. [1][3][7]
1.3. Method Validation Summary
The method has been thoroughly validated for use in human pharmacokinetic studies.[1][6]
| Parameter | Result |
| Linearity Range | 0.100 - 20.0 ng/mL[1][6] |
| LLOQ | 0.100 ng/mL[1][6] |
| Intra- & Inter-day Precision (RSD) | < 12.5%[1][6] |
| Accuracy (RE) | -5.0% to 5.0%[1][6] |
| Extraction Recovery | 85.8 - 91.3%[6] |
| Matrix Effect | 105.6 - 110.2%[6] |
Table 4: Summary of LC-MS/MS Method Validation Parameters. [1][6]
2. Experimental Workflow
Efonidipine Metabolism
Understanding the metabolism of efonidipine is important for interpreting pharmacokinetic data. The main plasma metabolites are N-dephenylated-efonidipine and deaminated-efonidipine.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Biopharmaceutical advancement of this compound ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 6. Determination of efonidipine in human plasma by LC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrar.org [ijrar.org]
- 8. Plasma and urinary metabolites of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Efonidipine Hydrochloride Oral Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the oral administration solubility of efonidipine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at enhancing the solubility of this compound.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Low drug loading in solid dispersion. | - Poor miscibility between this compound and the polymer carrier.- Suboptimal drug-to-carrier ratio.- Inefficient solvent evaporation during preparation. | - Screen for polymers with better miscibility (e.g., mesoporous silica, HPMC-AS, Eudragit EPO).[1][2][3]- Optimize the drug-to-carrier ratio; a 1:1 ratio has been shown to be effective with mesoporous silica.[1]- Ensure complete solvent removal by optimizing the evaporation temperature and time. |
| Incomplete conversion to amorphous form in solid dispersions. | - Insufficient energy input during preparation (e.g., milling, melting).- Recrystallization of the drug upon storage. | - Increase milling time/intensity or optimize the temperature in melt-based methods.[4]- Incorporate a third component like urea to lower the melting point and promote amorphization.[2][5]- Store the solid dispersion under controlled temperature and humidity to prevent recrystallization. |
| Nanosuspension shows particle aggregation or instability. | - Inappropriate stabilizer or insufficient stabilizer concentration.- High particle surface energy leading to agglomeration. | - Use a combination of stabilizers, such as a primary dispersing agent (e.g., Poloxamer F68) and an auxiliary stabilizer (e.g., SDS).[6]- Optimize the concentration of the stabilizer(s).- Adjust the pH of the medium using agents like L-arginine to increase particle repulsion.[6] |
| Low complexation efficiency with cyclodextrins or nanosponges. | - Steric hindrance due to the molecular size of this compound.- Unfavorable stoichiometry between the drug and the complexing agent. | - While a 1:2 drug-to-carrier ratio has been reported, further optimization of the molar ratio may be needed.[7][8]- Employ a processing method like spray drying, which can improve complexation and amorphization, leading to better solubility enhancement.[7][8] |
| Variability in in vivo pharmacokinetic results. | - Differences in dissolution rates between batches of the formulated drug.- pH-dependent solubility of this compound affecting absorption in different segments of the GI tract. | - Utilize dissolution testing methods that can predict in vivo performance, such as the flow-through cell method.[9]- Consider the use of pH-adjusting agents in the formulation to create a more favorable microenvironment for dissolution.[5][10] |
Frequently Asked Questions (FAQs)
1. What are the main challenges with the oral administration of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][4] This poor solubility is the primary factor limiting its oral bioavailability and therapeutic effectiveness.[5][11]
2. What are the most effective methods to improve the solubility of this compound?
Several methods have been proven effective:
-
Amorphous Solid Dispersion: This technique involves dispersing the drug in a carrier matrix to convert it from a crystalline to a more soluble amorphous state.[1][2] Carriers like mesoporous silica (Parteck® SLC) and polymers such as HPMC-AS have been used successfully.[1][5]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range significantly increases its surface area, leading to a higher dissolution rate.[6][11] Wet-milling is a common method for preparing nanosuspensions.[12]
-
Complexation: Encapsulating the drug within molecules like cyclodextrins or nanosponges can enhance its solubility.[7][8]
-
Co-amorphous Systems and Co-crystals: Forming a single amorphous phase with a small molecule co-former (co-amorphous) or creating a crystalline structure with a co-former (co-crystal) can also improve solubility and dissolution.[4][13]
3. How significant is the solubility improvement that can be achieved with these methods?
The degree of improvement varies depending on the method and specific formulation:
-
Amorphous solid dispersion with mesoporous silica has been shown to improve solubility by 5-fold in distilled water and 4-fold in phosphate buffer (pH 6.8).[1][14]
-
Complexation with spray-dried nanosponges has resulted in an 18-fold increase in solubility in distilled water.[7][8]
-
Nanosuspensions have led to a 2.2-fold increase in the area under the curve (AUC) in pharmacokinetic studies, indicating significantly improved bioavailability.[6][11]
-
Microwave-prepared solid dispersions have shown an eightfold improvement in absorption in beagle dogs.[2]
4. What analytical methods are suitable for characterizing this compound formulations?
A range of analytical techniques is used:
-
UV-Visible Spectrophotometry: For quantitative analysis and dissolution studies. The maximum absorbance is typically observed around 253 nm in methanol.[15][16]
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification in various matrices, including solid dispersions and biological samples.[3][16]
-
Powder X-ray Diffraction (PXRD): To confirm the conversion from a crystalline to an amorphous state in solid dispersions and co-amorphous systems.[4]
-
Differential Scanning Calorimetry (DSC): To assess the physical state of the drug in the formulation and confirm amorphization.[8]
-
Scanning Electron Microscopy (SEM): To visualize the morphology of nanoparticles or solid dispersions.[11]
Data Presentation
Table 1: Summary of Solubility Enhancement Techniques and Outcomes for this compound
| Technique | Carrier/Co-former | Method of Preparation | Solubility/Bioavailability Improvement | Reference(s) |
| Amorphous Solid Dispersion | Mesoporous Silica (Parteck® SLC) | Solvent Evaporation | 5-fold increase in water solubility; 4-fold in phosphate buffer (pH 6.8). | [1][14] |
| Amorphous Solid Dispersion | HPMC-AS and Urea | Microwave Treatment | 8-fold improvement in absorption (AUC) in beagle dogs. | [2][5] |
| Nanosuspension | Poloxamer F68 and SDS | Wet-Milling | 1.76-fold increase in Cmax and 2.2-fold increase in AUC in rats. | [6][11][12] |
| Co-amorphous System | Benzoic Acid | Solvent Evaporation, Ball Milling | Significantly higher in vitro dissolution rates compared to the pure drug. | [4] |
| Complexation | β-Cyclodextrin and Nanosponges | Kneading and Spray Drying | Up to an 18-fold increase in solubility in distilled water with spray-dried nanosponges. | [7][8] |
Experimental Protocols
1. Preparation of Amorphous Solid Dispersion using Solvent Evaporation
This protocol is based on the preparation of an amorphous solid dispersion with mesoporous silica.[1]
-
Dissolution: Dissolve this compound ethanolate (EFE) and the carrier (e.g., Parteck® SLC) in a suitable solvent, such as methanol, at a predetermined ratio (e.g., 1:1).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid dispersion in a desiccator under vacuum to remove any residual solvent.
-
Sieving: Pass the dried solid dispersion through a sieve to obtain a uniform particle size.
2. Preparation of Nanosuspension using Wet-Milling
This protocol describes the preparation of an this compound nanosuspension by the wet-milling method.[6][12]
-
Dispersion: Disperse this compound in an aqueous solution containing a dispersing agent (e.g., F68) and an auxiliary stabilizer (e.g., SDS).
-
pH Adjustment: Adjust the pH of the dispersion using a pH-adjusting agent like L-arginine.
-
Milling: Subject the dispersion to wet-milling using a planetary ball mill or a similar apparatus with milling media (e.g., zirconium oxide beads).
-
Separation: After milling for a specified duration, separate the nanosuspension from the milling media.
-
Characterization: Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate.
Visualizations
Caption: Experimental workflow for preparing amorphous solid dispersion.
Caption: Experimental workflow for preparing a nanosuspension.
Caption: Simplified mechanism of action of this compound.
References
- 1. Biopharmaceutical advancement of this compound ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 2. Solid dispersions of this compound ethanolate with improved physicochemical and pharmacokinetic properties prepared with microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijraset.com [ijraset.com]
- 4. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased bioavailability of this compound nanosuspensions by the wet-milling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. jddtonline.info [jddtonline.info]
- 9. In Vitro-In Vivo Correlation for Solid Dispersion of a Poorly Water-Soluble Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. daneshyari.com [daneshyari.com]
- 13. researchgate.net [researchgate.net]
- 14. Biopharmaceutical advancement of this compound ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 15. ijirt.org [ijirt.org]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Enhancing Efonidipine Hydrochloride Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of efonidipine hydrochloride in preclinical models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This means it has high permeability but low aqueous solubility (less than 10 µg/mL), which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[3][4]
Q2: What are the main strategies to improve the bioavailability of this compound in preclinical models?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound. These primarily focus on improving its solubility and dissolution rate and include:
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[3][5][6]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymeric carrier to create an amorphous, more soluble form.[1][7][8]
-
Co-amorphous Systems: Combining the drug with a small molecule co-former to create a stable amorphous system with enhanced solubility.[2]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Lipid-based formulations that form nanoemulsions in the gastrointestinal fluid, improving drug solubilization.[9]
Q3: What animal models are typically used for preclinical pharmacokinetic studies of this compound?
A3: Preclinical pharmacokinetic studies for this compound have been conducted in various animal models, most commonly in Wistar rats and beagle dogs.[1][7]
Q4: What are the key pharmacokinetic parameters to assess when evaluating the improved bioavailability of this compound formulations?
A4: The primary pharmacokinetic parameters to measure are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). A significant increase in these parameters for a new formulation compared to the pure drug indicates enhanced bioavailability.
Troubleshooting Guides
Formulation-Specific Issues
Issue 1: Low drug loading in solid dispersion formulations.
-
Possible Cause: Poor miscibility of this compound with the chosen polymeric carrier.
-
Troubleshooting Steps:
-
Screen different polymers: Test a variety of hydrophilic polymers such as HPMC-AS (hydroxypropyl methylcellulose acetate succinate) or PVP VA64.[3][7]
-
Incorporate a third component: The addition of a plasticizer or a solubilizing agent like urea can improve miscibility and drug loading.[7][8]
-
Optimize the drug-to-carrier ratio: Experiment with different ratios to find the optimal balance between drug loading and the stability of the amorphous state.
-
Issue 2: Recrystallization of amorphous this compound during storage.
-
Possible Cause: The amorphous form is thermodynamically unstable. This can be exacerbated by high humidity and temperature.
-
Troubleshooting Steps:
-
Select appropriate excipients: Use polymers with a high glass transition temperature (Tg) to restrict molecular mobility.
-
Control storage conditions: Store the formulation in a desiccator at a controlled, low temperature.
-
Characterize stability: Regularly monitor the formulation using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to detect any signs of recrystallization.[2]
-
Issue 3: Inconsistent particle size in nanosuspension preparations.
-
Possible Cause: Inefficient particle size reduction during the milling process or agglomeration of nanoparticles.
-
Troubleshooting Steps:
-
Optimize milling parameters: Adjust the milling time, speed, and the size and amount of milling media.
-
Use appropriate stabilizers: A combination of a dispersing agent (e.g., F68) and an auxiliary stabilizer (e.g., SDS) can prevent particle agglomeration.[3][5][6]
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Adjust the pH: Using a pH-adjusting agent like L-arginine can improve the stability of the nanosuspension.[3][5]
-
In Vitro & In Vivo Correlation Issues
Issue 4: Poor correlation between in vitro dissolution and in vivo pharmacokinetic data.
-
Possible Cause: The chosen in vitro dissolution method does not accurately mimic the conditions of the gastrointestinal tract.
-
Troubleshooting Steps:
-
Modify dissolution media: Use biorelevant media (e.g., FaSSIF, FeSSIF) that simulate the fasted and fed states of the small intestine.
-
Employ alternative dissolution apparatus: A flow-through cell system (USP Apparatus 4) may better predict in vivo performance for solid dispersions compared to the standard paddle method (USP Apparatus 2).[8]
-
Consider gastrointestinal transit and metabolism: Factor in the potential for presystemic metabolism or efflux transport that would not be captured by in vitro dissolution.
-
Data Summary Tables
Table 1: Improvement in Solubility of this compound Formulations
| Formulation Type | Method | Solvent/Medium | Fold Increase in Solubility | Reference |
| Amorphous Solid Dispersion | Solvent Evaporation | Distilled Water | 5-fold | [1] |
| Amorphous Solid Dispersion | Solvent Evaporation | Phosphate Buffer (pH 6.8) | 4-fold | [1] |
Table 2: Enhancement of In Vivo Bioavailability of this compound in Preclinical Models
| Formulation Type | Animal Model | Key Pharmacokinetic Parameter | Fold Increase vs. Pure Drug | Reference |
| Nanosuspension (Wet-milling) | Wistar Rats | Cmax | 1.76-fold | [3][5][6] |
| Nanosuspension (Wet-milling) | Wistar Rats | AUC0-24h | 2.2-fold | [3][5][6] |
| Amorphous Solid Dispersion (Mesoporous Silica) | Wistar Rats | Cmax | 2.10-fold | [1] |
| Amorphous Solid Dispersion (Mesoporous Silica) | Wistar Rats | AUC | 1.41-fold | [1] |
| Amorphous Solid Dispersion (Microwave) | Beagle Dogs | AUC | 8-fold | [7] |
| Co-crystals (Malonic Acid) | Wistar Rats | AUC0-∞ | 2-fold | [3] |
| Co-crystals (Tartaric Acid) | Wistar Rats | AUC0-∞ | 2.5-fold | [3] |
Detailed Experimental Protocols
Preparation of this compound Nanosuspension by Wet-Milling
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound (bulk drug)
-
Poloxamer 188 (F68) (dispersing agent)
-
Sodium dodecyl sulfate (SDS) (auxiliary stabilizer)
-
L-arginine (pH adjusting agent)
-
Purified water
-
Zirconium oxide beads (milling media)
-
Planetary ball mill
Procedure:
-
Prepare an aqueous solution of the stabilizers by dissolving F68, SDS, and L-arginine in purified water.
-
Disperse the bulk this compound powder in the stabilizer solution.
-
Add the zirconium oxide beads to the suspension.
-
Conduct the wet-milling process using a planetary ball mill at a specified speed and for a predetermined duration.
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Evaluate the dissolution profile of the nanosuspension compared to the bulk drug using a USP dissolution apparatus.
Preparation of Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and bioavailability.
Materials:
-
This compound ethanolate (EFE)
-
Parteck® SLC (mesoporous silica) or HPMC-AS (polymeric carrier)
-
Methanol (or other suitable organic solvent)
-
Rotary evaporator
Procedure:
-
Dissolve EFE and the carrier (e.g., Parteck® SLC) in a suitable organic solvent like methanol in a predetermined ratio (e.g., 1:1).
-
Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a dry solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the dried mass and sieve it to obtain a uniform particle size.
-
Characterize the solid dispersion for its amorphous nature using PXRD and DSC.
-
Assess the improvement in solubility by conducting saturation solubility studies in different media (e.g., distilled water, phosphate buffer).
Visualizations
Caption: Workflow for Nanosuspension Preparation and Evaluation.
Caption: Overcoming Poor Bioavailability of Efonidipine HCl.
References
- 1. Biopharmaceutical advancement of this compound ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 2. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Increased bioavailability of this compound nanosuspensions by the wet-milling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Solid dispersions of this compound ethanolate with improved physicochemical and pharmacokinetic properties prepared with microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro-In Vivo Correlation for Solid Dispersion of a Poorly Water-Soluble Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-nano-emulsifying drug delivery systems: an update of the biopharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting efonidipine hydrochloride instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of efonidipine hydrochloride in solution during experiments.
Troubleshooting Guides
Issue: Rapid Degradation of this compound Observed in Solution
Question: My this compound solution is showing rapid degradation shortly after preparation. What are the potential causes and how can I mitigate this?
Answer: Rapid degradation of this compound is a common issue, primarily driven by the solution's pH and exposure to light. This compound is particularly susceptible to degradation under alkaline and photolytic conditions.[1][2][3]
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pH-Related Degradation: this compound undergoes extensive degradation in alkaline environments.[1][2][3] When subjected to 0.5 M NaOH at room temperature for 6 hours, a significant degradation of 44.18% has been observed.[1] In contrast, the compound is relatively stable in acidic conditions, with one study showing no degradation in 1 M HCl at 80°C for 5 hours.[1]
-
Recommendation: Ensure your solution is not alkaline. If your experimental conditions permit, maintaining a neutral to slightly acidic pH can enhance stability. Use buffered solutions where appropriate to maintain a stable pH.
-
-
Photodegradation: Exposure to light, especially UV light, can cause slight to significant degradation.[1][4] Both solid and solution forms of efonidipine are susceptible to photolytic degradation.[1]
-
Recommendation: Protect your this compound solutions from light at all times. Use amber-colored glassware or wrap your containers in aluminum foil.[5] Conduct experiments under low-light conditions whenever possible.
-
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution. What could be the source of these unexpected peaks?
Answer: Unexpected peaks in your HPLC chromatogram likely represent degradation products or interactions with your solvent.
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Degradation Products: As mentioned, this compound can degrade under alkaline and photolytic stress, leading to the formation of multiple degradation products.[1][2][3]
-
Recommendation: To confirm if the peaks are degradation products, perform a forced degradation study under controlled conditions (see Experimental Protocols section). This will help you identify the retention times of the major degradation products.
-
-
Solvent Interaction: The choice of solvent can sometimes lead to the formation of pseudo-degradation products. For instance, when using methanol as a co-solvent in alkaline conditions, it can react with efonidipine to form such products.[1][2][3]
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound solutions?
To ensure stability, this compound solutions should be stored protected from light in a cool, dark place. The use of amber vials or foil-wrapped containers is highly recommended.[5] For long-term storage, preparing fresh solutions is advisable.
2. Which solvents are recommended for dissolving this compound?
This compound is poorly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[6] For analytical purposes, methanol and acetonitrile are commonly used.[1][4] When preparing stock solutions, it is common to dissolve the compound in an organic solvent first and then dilute it with the aqueous mobile phase or buffer.[1][4]
3. How does temperature affect the stability of this compound in solution?
This compound has been found to be relatively stable under thermal stress. Studies have shown no significant degradation when subjected to dry heat at 80°C for 11 days or in solution at 80°C for 24 hours.[1][7] However, another study showed about 6% degradation under thermal stress.[4] While it is fairly thermostable, prolonged exposure to high temperatures should be avoided as a general good practice.
4. Is this compound stable under oxidative stress?
There are conflicting reports on its stability under oxidative conditions. One study reported no degradation when exposed to 10% hydrogen peroxide at room temperature for 24 hours.[1] Another study, however, observed a 10% degradation under oxidative stress with 3% H₂O₂.[4][8] This suggests that the stability to oxidation may depend on the specific experimental conditions.
5. What is the primary mechanism of action of this compound?
This compound is a dual blocker of L-type and T-type calcium channels.[8][9] By inhibiting these channels in vascular smooth muscle cells, it leads to vasodilation and a decrease in blood pressure.[9] Its action on T-type calcium channels in the sinoatrial node also helps in regulating heart rate.[9][10]
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Exposure | Duration & Temperature | Degradation (%) | Reference(s) |
| Acidic Hydrolysis | 1 M HCl | 5 hours @ 80°C | No degradation | [1] |
| 1 N HCl | Not specified | 4% | [4] | |
| Alkaline Hydrolysis | 0.5 M NaOH | 6 hours @ Room Temp. | 44.18% | [1] |
| 1 N NaOH | Not specified | 3% | [4] | |
| Oxidative | 10% H₂O₂ | 24 hours @ Room Temp. | No degradation | [1] |
| 3% H₂O₂ | Not specified | 10% | [4][8] | |
| Thermal | Dry Heat | 11 days @ 80°C | No degradation | [1] |
| Not specified | Not specified | 6% | [4] | |
| Photolytic | Fluorescent & UV Light | 1.25 million lux hours & 200 Whm⁻² | Slight degradation | [1] |
| Not specified | Not specified | 8% | [4] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a typical procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions, based on ICH guidelines.[1]
1. Materials and Reagents:
-
This compound Ethanolate
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Ammonium Acetate
-
Purified Water
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve 25 mg of this compound in 25 ml of methanol to prepare a 1 mg/mL stock solution.[1]
3. Forced Degradation Procedures:
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
4. HPLC Analysis:
-
Column: Thermo Hypersil BDS C18 (250 × 4.6 mm, 5 µm) or equivalent.[1][2][3]
-
Mobile Phase: Gradient mode using ammonium acetate buffer and acetonitrile.[1][2][3] A common isocratic mobile phase is Methanol:water (50:50 v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 10 µL.[4]
5. Data Analysis:
-
Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.
-
Calculate the percentage of degradation.
Mandatory Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scite.ai [scite.ai]
- 4. ijirt.org [ijirt.org]
- 5. researchgate.net [researchgate.net]
- 6. CALCIUM CHANNEL BLOCKERS AND CARDIOVASCULAR SAFETY.pptx [slideshare.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 10. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efonidipine Hydrochloride in Renal Hypertension Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of efonidipine hydrochloride for renal hypertension studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the context of renal hypertension?
A1: this compound is a dihydropyridine calcium channel blocker that uniquely inhibits both L-type and T-type calcium channels.[1][2][3] This dual blockade contributes to its efficacy in renal hypertension through several mechanisms:
-
Vasodilation: By blocking L-type calcium channels in vascular smooth muscle cells, efonidipine causes systemic vasodilation, leading to a reduction in blood pressure.[2][4]
-
Renal Microcirculation: Efonidipine dilates both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles of the glomerulus.[3][5] This balanced vasodilation helps to reduce intraglomerular pressure, a key factor in the progression of renal damage in hypertension.[3][4]
-
Negative Chronotropic Effect: Inhibition of T-type calcium channels in the sinoatrial (SA) node leads to a decrease in heart rate, which can reduce cardiac workload and myocardial oxygen demand.[1][2][3]
-
Suppression of Aldosterone: Efonidipine has been shown to suppress aldosterone synthesis and secretion, which can help to reduce sodium retention and renal parenchymal fibrosis.[1]
Q2: What are the recommended starting dosages for this compound in preclinical renal hypertension models?
A2: The optimal dosage of this compound can vary depending on the animal model, the severity of hypertension, and the route of administration. Based on published studies, the following dosages have been used effectively in rat models of renal hypertension:
| Animal Model | Route of Administration | Effective Dosage | Reference |
| Spontaneously Hypertensive Rats (SHR) | Intravenous (bolus + infusion) | 10 µg/kg + 10 µg/kg/h | [6] |
| Spontaneously Hypertensive Rats (SHR) | Oral (in diet) | 0.075% in diet | [7] |
| Spontaneously Hypertensive Rats (SHR) | Oral (in diet) | 25 mg/kg/day | [5] |
| Partially Nephrectomized SHR | Oral | Not specified, but effective in reducing proteinuria | [8][9] |
| Acute Renal Hypertensive Wistar Rats | Oral | Not specified, but improved pharmacodynamics observed with solid dispersion formulation | [10] |
Note: These are starting points. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is poorly soluble in water.[11][12] For oral administration in animal studies, it is often mixed with the feed.[7] For administration via gavage or injection, a suitable vehicle is required to ensure proper dissolution and bioavailability. A common formulation involves:
-
Solvents: Dimethyl sulfoxide (DMSO) can be used to initially dissolve the compound, followed by dilution with other vehicles like polyethylene glycol 300 (PEG300) and Tween 80 in saline or water.[13]
-
Solid Dispersions: Advanced formulation strategies such as creating an amorphous solid dispersion with polymers like Parteck® SLC can significantly improve solubility and bioavailability.[10]
Always confirm the stability and solubility of your final formulation before administration.
Troubleshooting Guide
Problem 1: High variability in blood pressure readings.
-
Possible Cause: Stress induced by handling and restraint during measurement.
-
Solution:
-
Acclimatize the animals to the measurement procedure for several days before the actual experiment.
-
For tail-cuff measurements, ensure the animals are adequately warmed to allow for detection of the tail pulse without causing thermal stress.[1]
-
Consider using telemetry for continuous and stress-free blood pressure monitoring in conscious, freely moving animals.[2] This is considered the gold standard.
-
Problem 2: The expected antihypertensive effect of efonidipine is not observed.
-
Possible Cause 1: Inadequate dosage.
-
Solution 1: Conduct a pilot dose-response study to determine the effective dose range for your specific animal model and experimental setup.
-
Possible Cause 2: Poor bioavailability due to improper formulation.
-
Solution 2: this compound has low aqueous solubility.[11][12] Ensure the drug is completely dissolved in a suitable vehicle before administration. Consider using formulations known to enhance solubility, such as those containing DMSO, PEG300, and Tween 80.[13]
-
Possible Cause 3: Degradation of the compound.
-
Solution 3: Efonidipine can be susceptible to base hydrolysis and oxidative stress.[14] Prepare fresh solutions for each experiment and store the stock compound under appropriate conditions (cool, dark, and dry).
Problem 3: No significant reduction in proteinuria despite a decrease in systemic blood pressure.
-
Possible Cause: The chosen dosage may be sufficient to lower systemic blood pressure but not to adequately reduce intraglomerular pressure.
-
Solution: While systemic blood pressure reduction is important, the renoprotective effects of efonidipine are also mediated by its action on the glomerular arterioles.[3][5] It may be necessary to re-evaluate the dosage. Consider a higher dose within the therapeutic window or a longer treatment duration. In some models, the structural changes in the kidney may be too advanced for significant reversal of proteinuria within a short experimental timeframe.
Problem 4: Unexpected off-target effects are observed.
-
Possible Cause: Efonidipine, while being a calcium channel blocker, may have other pharmacological activities.
-
Solution: Be aware of potential off-target effects. For example, efonidipine has been shown to inhibit voltage-dependent potassium (Kv) channels in coronary arterial smooth muscle cells.[15] If you observe unexpected physiological responses, consider if they could be related to such off-target effects and investigate further if necessary.
Experimental Protocols
Protocol 1: Induction of Renovascular Hypertension (Two-Kidney, One-Clip Model) in Rats
This model induces hypertension by mimicking renal artery stenosis.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Place the animal on a heating pad to maintain body temperature. Shave and disinfect the left flank.
-
Incision: Make a small flank incision to expose the left kidney and renal artery.
-
Clipping: Carefully isolate the left renal artery and place a silver clip with a narrow internal diameter (e.g., 0.2 mm) around it. This will restrict blood flow to the kidney.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics as required and monitor the animal's recovery.
-
Hypertension Development: Hypertension typically develops over several weeks. Monitor blood pressure regularly to confirm the development of a hypertensive state before initiating treatment with efonidipine.
Protocol 2: Measurement of Glomerular Filtration Rate (GFR) in Conscious Rats using Iohexol Clearance
This method provides a reliable measure of GFR without the need for continuous infusion or urine collection.
-
Animal Preparation: Ensure the rat has a catheter implanted in a suitable blood vessel (e.g., jugular or femoral vein) for injection and a separate one for blood sampling (e.g., carotid or femoral artery) if multiple samples are required. Alternatively, blood can be sampled from the tail vein.
-
Iohexol Administration: Administer a single intravenous bolus of iohexol (e.g., 129.4 mg).[16]
-
Blood Sampling: Collect small blood samples (e.g., 15 µL) at predetermined time points after injection. A four-sample schedule (e.g., 20, 40, 120, and 140 minutes post-injection) has been shown to be effective.[16]
-
Sample Analysis: Analyze the concentration of iohexol in the blood or plasma samples using High-Performance Liquid Chromatography (HPLC).
-
GFR Calculation: Calculate GFR based on the plasma clearance of iohexol using a one- or two-compartment pharmacokinetic model. The clearance is calculated as Dose / Area Under the Curve (AUC) of the plasma concentration-time profile.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for efonidipine studies.
Caption: Troubleshooting logical relationships.
References
- 1. karger.com [karger.com]
- 2. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. researchgate.net [researchgate.net]
- 6. Video: Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat [jove.com]
- 7. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors regulating the renal circulation in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 15. The Ca(2+) channel inhibitor efonidipine decreases voltage-dependent K(+) channel activity in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
Addressing reflex tachycardia in experiments with calcium channel blockers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reflex tachycardia in experiments involving calcium channel blockers (CCBs).
Frequently Asked Questions (FAQs)
Q1: What is reflex tachycardia and why does it occur with calcium channel blockers?
A1: Reflex tachycardia is a compensatory increase in heart rate in response to a drop in blood pressure (hypotension). Certain calcium channel blockers, particularly those of the dihydropyridine class (e.g., nifedipine, amlodipine), are potent vasodilators.[1] They block L-type calcium channels in vascular smooth muscle, leading to arterial relaxation and a decrease in systemic vascular resistance.[1] This rapid reduction in blood pressure is detected by baroreceptors in the carotid sinuses and aortic arch. To counteract the hypotension and maintain adequate cardiac output, the baroreceptor reflex triggers an increase in sympathetic nervous system activity and a decrease in parasympathetic activity, resulting in an elevated heart rate.[1]
Q2: Which class of calcium channel blockers is most likely to cause reflex tachycardia?
A2: Dihydropyridine (DHP) calcium channel blockers are most commonly associated with reflex tachycardia.[1] This is because their primary effect is potent peripheral vasodilation with minimal direct impact on the heart's conduction system. In contrast, non-dihydropyridine CCBs, such as verapamil and diltiazem, have more direct depressant effects on the sinoatrial (SA) and atrioventricular (AV) nodes, which helps to counteract the reflex increase in heart rate.[1]
Q3: How can I minimize or prevent reflex tachycardia in my experiments?
A3: Several strategies can be employed to mitigate reflex tachycardia:
-
Co-administration with a Beta-Blocker: This is the most common and effective method. Beta-blockers, such as propranolol, directly antagonize the effects of the sympathetic nervous system on the heart, thereby preventing the increase in heart rate.[2]
-
Use of Longer-Acting CCB Formulations: Extended-release or long-acting dihydropyridine formulations (e.g., controlled-release nifedipine, nisoldipine) cause a more gradual decrease in blood pressure, which may lessen the intensity of the baroreceptor reflex and subsequent tachycardia.[3][4][5]
-
Choice of CCB: Some newer dihydropyridines, like cilnidipine, which blocks both L-type and N-type calcium channels, have been shown to cause less reflex tachycardia compared to traditional L-type selective blockers like nifedipine.[6][7][8][9]
-
Dose Optimization: Using the lowest effective dose of the dihydropyridine CCB can help to minimize the hypotensive effect and, consequently, the reflex tachycardia.
Q4: What are the typical animal models used to study reflex tachycardia with CCBs?
A4: Spontaneously hypertensive rats (SHR) are a widely used and relevant model for studying the effects of antihypertensive drugs, including the phenomenon of reflex tachycardia.[3][10][11][12] Normotensive rat strains, such as Wistar-Kyoto (WKY), are often used as controls. Canine models are also utilized to assess cardiovascular effects, including changes in heart rate and hemodynamics.[13][14][15][16][17][18][19]
Troubleshooting Guide
Problem: Significant and persistent reflex tachycardia is confounding my experimental results.
| Possible Cause | Troubleshooting Step |
| High dose of a short-acting dihydropyridine CCB. | Reduce the dose of the CCB to the lowest effective concentration. Consider using a longer-acting formulation to achieve a more gradual onset of vasodilation. |
| Anesthesia effects. | The choice of anesthetic can influence the baroreflex. Some anesthetics may suppress the reflex, while others may not.[15] Whenever possible, conduct experiments in conscious, freely moving animals using telemetry to avoid the confounding effects of anesthesia. |
| Inadequate beta-blockade. | Ensure the dose of the co-administered beta-blocker is sufficient to block the beta-adrenergic receptors in the heart. A dose-response study for the beta-blocker may be necessary to determine the optimal dose for your specific experimental conditions. |
| Animal stress. | Stress can elevate baseline heart rate and sympathetic tone, potentially exacerbating reflex tachycardia. Ensure proper acclimatization of animals to the experimental setup and handle them minimally to reduce stress. |
Data Presentation
Table 1: Hemodynamic Effects of Dihydropyridine CCBs in Spontaneously Hypertensive Rats (SHR)
| Drug | Dose (per os) | Maximum Decrease in Mean Arterial Pressure (mmHg) | Effect on Heart Rate | Reference |
| Nifedipine (Standard) | 0.165 mg/kg | Not specified | Increased | [3][11] |
| Nifedipine (Standard) | 0.33 mg/kg | Not specified | Increased | [3][11] |
| Nifedipine (Controlled Release) | 0.33 - 1.32 mg/kg | ~20 mmHg | No significant alteration | [3][11] |
| Amlodipine | 0.33 mg/kg | ~18 mmHg | Increased | [3][11] |
| Felodipine | 0.1 - 1.0 mg/kg | Dose-dependent decrease | No significant increase up to 1 mg/kg | [16] |
Table 2: Comparative Effects of Cilnidipine and Nifedipine on Heart Rate in Hypertensive Patients
| Drug | Dosage | Change in 24-hour Average Heart Rate (beats/min) | Effect on Sympathetic Nerve Activity (LF/HF ratio) | Reference |
| Cilnidipine | 5 or 10 mg once daily | No significant change | Increase limited to daytime | [9] |
| Nifedipine Retard | 10 or 20 mg twice daily | +3.3 +/- 1.4 (significant increase) | Significant increase in daytime and nighttime | [9] |
Experimental Protocols
Protocol 1: Induction and Measurement of Reflex Tachycardia in Conscious Rats using Telemetry
Objective: To continuously monitor blood pressure and heart rate in conscious, unrestrained rats following the administration of a dihydropyridine calcium channel blocker to quantify the resulting reflex tachycardia.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or normotensive control rats (e.g., Wistar-Kyoto).
-
Implantable telemetry device for blood pressure and heart rate monitoring.
-
Surgical instruments for telemetry implantation.
-
Dihydropyridine CCB (e.g., nifedipine).
-
Vehicle for drug administration (e.g., saline, polyethylene glycol).
-
Data acquisition system compatible with the telemetry device.
Procedure:
-
Telemetry Implantation:
-
Anesthetize the rat following approved institutional protocols.
-
Surgically implant the telemetry transmitter, typically in the abdominal cavity, with the catheter inserted into the abdominal aorta.
-
Allow for a recovery period of at least one week post-surgery to ensure the animal has returned to a normal physiological state.
-
-
Baseline Data Collection:
-
House the rat in its home cage placed on a receiver that collects the telemetry signal.
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.
-
-
Drug Administration:
-
Administer the dihydropyridine CCB at the desired dose and route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle to a control group of animals.
-
-
Data Acquisition and Analysis:
-
Continuously record blood pressure and heart rate for several hours post-administration.
-
Analyze the data to determine the time to peak hypotensive effect and the corresponding peak increase in heart rate.
-
Calculate the change in heart rate from baseline at various time points.
-
Protocol 2: Mitigation of Reflex Tachycardia with a Beta-Blocker
Objective: To demonstrate the effectiveness of a beta-blocker in preventing dihydropyridine-induced reflex tachycardia.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Pre-treatment with Beta-Blocker:
-
Administer a beta-blocker (e.g., propranolol, 1 mg/kg) via an appropriate route (e.g., intraperitoneal injection).[2]
-
Allow sufficient time for the beta-blocker to take effect (typically 30-60 minutes).
-
-
CCB Administration:
-
Administer the dihydropyridine CCB as in Protocol 1.
-
-
Data Acquisition and Analysis:
-
Continuously record blood pressure and heart rate.
-
Compare the heart rate response to the CCB in animals pre-treated with the beta-blocker to those that received the CCB alone.
-
Mandatory Visualizations
Caption: Signaling pathway of dihydropyridine-induced reflex tachycardia.
Caption: Workflow for studying reflex tachycardia in animal models.
References
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. Low-Dose Propranolol Prevents Functional Decline in Catecholamine-Induced Acute Heart Failure in Rats | MDPI [mdpi.com]
- 3. [Effects of nifedipine controlled release on blood pressure and heart rate of spontaneously hypertensive rats. Comparison with nifedipine standard and with amlodipine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nisoldipine coat-core and heart rate response during treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nisoldipine CC: efficacy and tolerability in hypertension and ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L/N-type calcium channel blocker suppresses reflex aldosterone production induced by antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of 24-hour blood pressure, heart rate, and autonomic nerve activity in hypertensive patients treated with cilnidipine or nifedipine retard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANTIHYPERTENSIVE EFFECTS OF NIFEDIPINE ON CONSCIOUS NORMOTENSIVE AND HYPERTENSIVE RATS [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. Effect of felodipine on left ventricular performance in conscious dogs: assessment by left ventricular pressure-volume analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular effects of azelnidipine in comparison with those of amlodipine assessed in the halothane-anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronotropic effects of azelnidipine, a slow- and long-acting dihydropyridine-type calcium channel blocker, in anesthetized dogs: a comparison with amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Antihypertensive effect of felodipine, a new calcium antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The positive inotropic effect of felodipine in isovolumically beating dog heart [pubmed.ncbi.nlm.nih.gov]
- 19. Studies on the effects of felodipine on the vascular resistance and reactivity in pentobarbital anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of efonidipine hydrochloride in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of efonidipine hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dihydropyridine calcium channel blocker that exhibits its effects by inhibiting both L-type and T-type calcium channels.[1][2] This dual blockade leads to vasodilation and a decrease in heart rate.[1][3]
Q2: What are the known on-target IC50 values for efonidipine?
The IC50 values for efonidipine can vary depending on the experimental system. For example, in one study using Xenopus oocytes and BHK cells, the IC50 values for blocking L-type and T-type calcium channels were determined under different conditions.
Q3: What are the known off-target effects of this compound?
Efonidipine has been shown to have several off-target effects, which are important to consider when designing and interpreting cellular assays:
-
Voltage-dependent Potassium (Kv) Channels: Efonidipine inhibits Kv channels with an IC50 of 0.26 μM.[4]
-
Cytochrome P450 Enzymes: Efonidipine inhibits CYP3A4 with an IC50 of 0.08 μM and acts as a competitive inhibitor of CYP2J2.[5][6]
-
Aldosterone Secretion: It can suppress aldosterone synthesis and secretion.[3]
-
TGF-β/SMAD-2 Signaling: Efonidipine has been shown to down-regulate the TGF-β/SMAD-2 signaling pathway.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during cellular assays involving this compound.
Issue 1: Unexpected Cell Death or Reduced Viability
Possible Cause:
-
Off-target inhibition of Kv channels: Inhibition of voltage-dependent potassium channels can disrupt normal cellular ion homeostasis, leading to apoptosis or necrosis.
-
General cytotoxicity at high concentrations: Like any compound, efonidipine can be toxic to cells at high concentrations.
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Perform a dose-response experiment to determine the concentration of efonidipine that causes 50% cell death (IC50) in your specific cell line.
-
Work below the cytotoxic concentration: Ensure that the concentrations of efonidipine used in your functional assays are well below the cytotoxic IC50.
-
Use a lower concentration of efonidipine: If possible, lower the concentration of efonidipine to a range where it is selective for its primary targets over Kv channels.
-
Control for Kv channel inhibition: If you suspect Kv channel inhibition is contributing to your results, consider using a more specific Kv channel blocker as a control to see if it phenocopies the effect of efonidipine.
Issue 2: Unexpected Changes in Gene or Protein Expression
Possible Cause:
-
Modulation of signaling pathways: Efonidipine's off-target effects on pathways like TGF-β/SMAD-2 can lead to changes in the expression of downstream genes and proteins.[7]
-
Alterations in cellular metabolism: Inhibition of CYP enzymes can affect the metabolism of other compounds in the cell culture medium, indirectly influencing cellular processes.
Troubleshooting Steps:
-
Review the literature: Check for known effects of efonidipine on the signaling pathways relevant to your experiment.
-
Use specific inhibitors: Use specific inhibitors for the suspected off-target pathway (e.g., a specific TGF-β receptor inhibitor) to see if it blocks the effect of efonidipine.
-
Wash out the compound: If the observed effect is due to an off-target interaction, washing out the efonidipine may reverse the phenotype.
-
Consider the metabolic profile of your cells: Be aware of the CYP enzymes expressed in your cell line and how their inhibition by efonidipine might affect your results.
Issue 3: Assay Interference
Possible Cause:
-
Fluorescence interference: Dihydropyridine compounds can sometimes interfere with fluorescence-based assays.[8][9]
-
Interaction with assay reagents: Efonidipine may interact with components of your assay kit, leading to false-positive or false-negative results.
Troubleshooting Steps:
-
Run a compound-only control: To check for fluorescence interference, run a control with efonidipine in the assay buffer without cells or other biological components.
-
Use a different detection method: If possible, switch to an alternative assay with a different readout (e.g., luminescence or absorbance) to confirm your findings.
-
Consult the assay kit manufacturer: Contact the technical support for your assay kit to inquire about known interferences with calcium channel blockers.
Quantitative Data Summary
The following tables summarize the known on- and off-target activities of this compound.
Table 1: On-Target Activity of this compound
| Target | Assay System | IC50 (μM) | Reference |
| L-type Calcium Channel | Xenopus oocytes | 1.8 | [10] |
| T-type Calcium Channel | Xenopus oocytes | 1.1 | [10] |
| L-type Calcium Channel | BHK cells | 0.17 | [10] |
| T-type Calcium Channel | BHK cells | 0.13 | [10] |
Table 2: Known Off-Target Activities of this compound
| Off-Target | Activity | IC50 / Ki (μM) | Reference |
| Voltage-dependent K+ (Kv) Channel | Inhibition | 0.26 | [4] |
| Cytochrome P450 3A4 (CYP3A4) | Inhibition | 0.08 | [6] |
| Cytochrome P450 2J2 (CYP2J2) | Competitive Inhibition | Not specified | [5] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Kinase Inhibition Assay (Generic)
This protocol outlines a general approach for screening efonidipine against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare Reactions: In a 384-well plate, add the kinase, its substrate, and efonidipine at various concentrations in the kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined amount of time.
-
Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced.
-
Readout: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each efonidipine concentration and determine the IC50 value.
Protocol 3: Receptor Binding Assay (Radioligand Displacement)
This protocol describes a general method to assess the binding of efonidipine to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
This compound
-
Binding buffer
-
Wash buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare Reactions: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of efonidipine in the binding buffer.
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.
-
Filtration and Washing: Wash the unbound radioligand from the filters by vacuum filtration with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well.
-
Readout: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of efonidipine that displaces 50% of the radiolabeled ligand (IC50) and calculate the inhibitory constant (Ki).
Visualizations
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 2. This compound: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. johsr.com [johsr.com]
- 4. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 5. adl.usm.my [adl.usm.my]
- 6. Development of newer calcium channel antagonists: therapeutic potential of efonidipine in preventing electrical remodelling during atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical efficacy of this compound, a T-type calcium channel inhibitor, on sympathetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Efonidipine hydrochloride degradation pathways and how to avoid them
Welcome to the technical support center for efonidipine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of this compound?
A1: this compound is most susceptible to degradation under alkaline and photolytic (light exposure) conditions.[1][2][3] While some studies show stability under acidic, oxidative, and thermal stress, others indicate that some degradation can occur under these conditions as well.[1][4]
Q2: What happens to this compound under alkaline conditions?
A2: Alkaline conditions lead to extensive hydrolytic degradation of this compound.[1][2][3] This is considered the most severe stress condition, resulting in the formation of multiple degradation products.[1] One study identified as many as six degradation products when the drug was subjected to 0.5 M NaOH.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is susceptible to photolytic degradation.[1][4] The dihydropyridine ring in its structure is inherently light-sensitive. Exposure to UV and fluorescent light can cause slight degradation.[1] Therefore, it is crucial to protect this compound solutions and solid forms from light.
Q4: What is the effect of acidic conditions on the stability of this compound?
A4: this compound is generally considered to be relatively stable in acidic conditions.[1][2][3] One forced degradation study showed no degradation when the drug was exposed to 1 M HCl at 80°C for 5 hours.[1] However, another study reported a small amount of degradation (4%) under acidic stress.[4]
Q5: Should I be concerned about oxidative degradation?
A5: There are conflicting reports regarding oxidative degradation. A detailed forced degradation study found no degradation when this compound was exposed to 10% hydrogen peroxide for 24 hours at room temperature.[1] Conversely, another study reported that oxidative stress caused the most significant degradation (10%).[4] Given this discrepancy, it is advisable to minimize exposure to oxidizing agents where possible.
Q6: Is this compound stable at elevated temperatures?
A6: this compound demonstrates good thermal stability in its solid state.[1][5] One study reported no degradation after exposure to dry heat at 80°C for 11 days.[1] Another study noted a 6% degradation under thermal stress.[4] Upon heating, this compound ethanolate first releases ethanol before decomposition.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in my chromatogram after sample preparation. | The sample may have degraded due to exposure to alkaline conditions. | Ensure all solutions are maintained at a neutral or slightly acidic pH. Avoid using basic diluents or exposing the sample to alkaline environments. |
| Loss of parent drug concentration in samples exposed to ambient light. | Photodegradation of the dihydropyridine ring. | Protect all solutions and solid materials containing this compound from light by using amber vials, aluminum foil, or working in a dark room. |
| Inconsistent results when using a co-solvent for dissolution. | The co-solvent may be reacting with the drug under certain conditions. | Be aware that co-solvents like methanol can react with efonidipine to form pseudo degradation products, especially under alkaline conditions.[1][2][3] Consider using alternative solvents or carefully validating the chosen co-solvent. |
| Discrepancies in degradation profiles compared to published literature. | Differences in experimental conditions such as temperature, duration of stress, and concentration of reagents. | Strictly adhere to established and validated stability-indicating methods. Carefully document all experimental parameters for reproducibility. |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on this compound.
Table 1: Summary of Degradation under Various Stress Conditions
| Stress Condition | Reagent/Exposure | Temperature | Duration | Degradation (%) | Reference |
| Alkaline Hydrolysis | 0.5 M NaOH | Room Temperature | 6 hours | 44.18% | [1] |
| Acidic Hydrolysis | 1 M HCl | 80°C | 5 hours | No degradation | [1] |
| Oxidative | 10% H₂O₂ | Room Temperature | 24 hours | No degradation | [1] |
| Thermal (Dry Heat) | - | 80°C | 11 days | No degradation | [1] |
| Photolytic (Solid) | 1.25 million lux hours (fluorescent) & 200 Whm⁻² (UV) | - | - | Slight degradation | [1] |
| Acidic Stress | - | - | - | 4% | [4] |
| Basic Stress | - | - | - | 3% | [4] |
| Oxidative Stress | - | - | - | 10% | [4] |
| Thermal Stress | - | - | - | 6% | [4] |
| Photodegradation | - | - | - | 8% | [4] |
Table 2: Identified Degradation Products under Alkaline Conditions [1]
| Degradation Product | Retention Time (min) | Relative Abundance (%) |
| DP1 | 52.91 | 28.14 |
| DP2 | 26.66 | 4.01 |
| DP3 | 24.09 | 8.8 |
| DP4 | 20.29 | 2.17 |
| DP5 | 18.83 | 0.66 |
| DP6 | 14.33 | 0.63 |
Experimental Protocols
Forced Degradation Study Methodology
This protocol is based on the methods described in the cited literature and follows ICH guidelines.[1][6]
-
Preparation of Stock Solution:
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution 1:1 (v/v) with 1 M HCl. Heat at 80°C for 5 hours.[1]
-
Alkaline Hydrolysis: Dilute the stock solution 1:1 (v/v) with 0.5 M NaOH. Keep at room temperature for 6 hours.[1]
-
Oxidative Degradation: Dilute the stock solution 1:1 (v/v) with 10% hydrogen peroxide. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Spread the solid drug powder in a petri dish and place it in an oven at 80°C for 11 days.[1]
-
Photolytic Degradation: Expose the solid drug powder and a solution of the drug to fluorescent light (1.25 million lux hours) and UV light (200 Whm⁻²) in a photostability chamber.[1]
-
-
Sample Preparation for Analysis:
-
Chromatographic Conditions (Example):
Visualizations
Caption: Major degradation pathways of Efonidipine HCl under stress conditions.
Caption: Workflow for conducting forced degradation studies on Efonidipine HCl.
References
- 1. japsonline.com [japsonline.com]
- 2. [PDF] Forced degradation study of efonidipine HCl ethanolate, characterization of degradation products by LC-Q-TOF-MS and NMR | Semantic Scholar [semanticscholar.org]
- 3. Forced degradation study of efonidipine HCl ethanolate, characterization of degradation products by LC-Q-TOF-MS and NMR [scite.ai]
- 4. ijirt.org [ijirt.org]
- 5. Developmental considerations for ethanolates with regard to stability and physicochemical characterization of this compound ethanolate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. ijbpas.com [ijbpas.com]
Strategies to reduce variability in efonidipine hydrochloride pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in efonidipine hydrochloride pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound pharmacokinetic studies?
A1: Variability in this compound pharmacokinetics can arise from several factors, including:
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Formulation-related factors: Efonidipine is poorly soluble in water, which can lead to variable absorption.[1][2] Different formulation strategies such as solid dispersions, nanosuspensions, and co-amorphous systems are being explored to enhance its solubility and reduce absorption variability.[1][2][3]
-
Food-drug interactions: The intake of food can affect the bioavailability of efonidipine, potentially by extending the gastrointestinal transit time.[4]
-
Drug-drug interactions: Efonidipine is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[5] Co-administration with CYP3A4 inhibitors or inducers can alter its plasma concentrations.
-
Genetic polymorphisms: Polymorphisms in genes encoding drug-metabolizing enzymes, such as CYP3A4/5, can lead to inter-individual differences in drug metabolism and consequently, pharmacokinetic profiles.[6][7]
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Patient-related factors: Intrinsic factors such as age, disease states (e.g., hepatic or renal impairment), and individual physiological differences can contribute to pharmacokinetic variability.[8][9][10]
Q2: How can I improve the oral bioavailability and reduce the variability of efonidipine in my preclinical studies?
A2: Improving the dissolution rate of efonidipine is key. This compound is classified as a Biopharmaceutics Classification System (BCS) class II drug, meaning it has high permeability but low solubility.[2] Strategies to consider include:
-
Amorphous Solid Dispersions: Creating solid dispersions with polymers like hydroxypropyl methylcellulose acetate succinate (HPMC-AS) can improve solubility and bioavailability.[1] Microwave irradiation is one technique to prepare these dispersions.
-
Co-amorphous Systems: Preparing co-amorphous systems with a co-former, such as benzoic acid, can significantly enhance the dissolution rate.[2]
-
Nanosuspensions: Wet-milling techniques can be used to produce nanosuspensions of efonidipine, leading to increased surface area and improved dissolution.
-
Inclusion Complexes: Complexation with cyclodextrins can enhance the solubility of efonidipine.
Q3: What are the key validation parameters I need to consider for a bioanalytical method for efonidipine?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a bioanalytical method for efonidipine include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[11]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.[11][12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[4][12]
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Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12][13]
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Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[14][15]
Troubleshooting Guides
Bioanalytical Method Development and Validation
| Issue | Potential Cause | Troubleshooting Strategy |
| Poor peak shape (asymmetry, tailing) in HPLC | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. Ensure the pH of the mobile phase is appropriate for the analyte's pKa. One study found that using a mobile phase of methanol and water (50:50, v/v) resulted in good peak symmetry.[14] |
| Low recovery during sample extraction | Inefficient extraction solvent or technique. | Test different organic solvents for liquid-liquid extraction (LLE). A methanolic extraction procedure has been reported to be effective for rat plasma.[16] Ensure proper vortexing and centrifugation steps. |
| Matrix effects in LC-MS/MS | Co-eluting endogenous components from the biological matrix that suppress or enhance the ionization of the analyte. | Optimize the sample preparation method to remove interfering substances. A validated LC-MS/MS method reported acceptable matrix effects.[11] Adjust chromatographic conditions to separate the analyte from interfering peaks. |
| Analyte instability in biological samples | Degradation of efonidipine due to enzymatic activity, pH, temperature, or light exposure. | Conduct thorough stability studies, including freeze-thaw stability, short-term and long-term stability at different temperatures, and stock solution stability.[14][15] Efonidipine has been shown to be susceptible to degradation under oxidative and photolytic stress.[14] |
In Vivo Pharmacokinetic Studies
| Issue | Potential Cause | Troubleshooting Strategy |
| High inter-individual variability in plasma concentrations | Differences in formulation performance, food effects, genetic polymorphisms, or underlying disease states. | Use a highly soluble and consistent formulation. Standardize food intake for study subjects.[4] Consider genotyping subjects for relevant metabolizing enzymes like CYP3A4/5 if significant variability persists.[6] Carefully document and analyze the impact of any concurrent diseases. |
| Unexpectedly low bioavailability | Poor dissolution of the drug product. Significant first-pass metabolism. | Improve the formulation to enhance solubility and dissolution rate.[1][2] Consider the possibility of significant metabolism in the gut wall and liver. |
| Non-linear pharmacokinetics | Saturation of metabolic enzymes or transporters at higher doses. | Conduct dose-ranging studies to assess dose proportionality. |
| Inconsistent results between studies | Differences in study design, animal species or strain, analytical methodology, or data analysis. | Standardize protocols across studies as much as possible. Ensure the use of a validated bioanalytical method. Use consistent pharmacokinetic modeling and statistical analysis approaches. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Efonidipine in Rat Plasma
This protocol is based on a reported method for the determination of this compound ethanolate in rat plasma.[16]
1. Chromatographic Conditions:
-
Instrument: HPLC system with UV detection.
-
Column: C18 column.[16]
-
Mobile Phase: Methanol and water (90:10, v/v), pH-adjusted.[16]
-
Flow Rate: 1 mL/min.[16]
-
Detection Wavelength: 252 nm.[16]
-
Injection Volume: 20 µL.[17]
-
Retention Time: Approximately 5.2 minutes.[16]
2. Sample Preparation (Methanolic Extraction):
-
To a plasma sample, add methanol as the extraction solvent.[16]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to precipitate proteins.
-
Collect the supernatant and inject it into the HPLC system.
3. Calibration Curve:
-
Prepare a stock solution of this compound in methanol.
-
Serially dilute the stock solution with drug-free plasma to prepare calibration standards at various concentrations.
-
Process the calibration standards using the same extraction procedure as the study samples.
-
Construct a calibration curve by plotting the peak area against the concentration of efonidipine.
In Vitro Dissolution Testing for Efonidipine Formulations
This protocol is based on a reported method for evaluating the dissolution of efonidipine solid dispersions.[17]
1. Dissolution Apparatus:
-
USP Type II (Paddle) Apparatus.[17]
2. Dissolution Media:
-
900 mL of various media can be used, such as:
3. Test Conditions:
4. Procedure:
-
Place the efonidipine formulation (e.g., tablet, capsule, or solid dispersion) in the dissolution vessel.
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.22 µm syringe filter.[17]
-
Analyze the concentration of efonidipine in the filtered samples using a validated HPLC method.
Visualizations
Caption: Workflow for troubleshooting high pharmacokinetic variability.
Caption: Bioanalytical method validation workflow.
Caption: Efonidipine's dual-blocking mechanism of action.
References
- 1. Solid dispersions of this compound ethanolate with improved physicochemical and pharmacokinetic properties prepared with microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Association of CYP3A5 Gene Polymorphisms and Amlodipine-Induced Peripheral Edema in Chinese Han Patients with Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Pharmacokinetics of felodipine in patients with liver disease | Semantic Scholar [semanticscholar.org]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Effect of hepatic insufficiency on pharmacokinetics and drug dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of efonidipine in human plasma by LC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. ijirt.org [ijirt.org]
- 15. Stability Indicating RP-HPLC Method For Simultaneous Estimation of this compound Ethanolate and Metoprolol Succinate | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Biopharmaceutical advancement of this compound ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
Validation & Comparative
Efonidipine Hydrochloride vs. Amlodipine: A Comparative Analysis of Peripheral Edema
A Guide for Researchers and Drug Development Professionals
Peripheral edema is a well-documented adverse effect of dihydropyridine calcium channel blockers (CCBs), often leading to patient non-compliance and discontinuation of therapy. This guide provides an objective comparison between the newer generation CCB, efonidipine hydrochloride, and the widely prescribed amlodipine, with a specific focus on the incidence and mechanistic differences related to peripheral edema.
Mechanism of Action: The L-Type vs. Dual L-/T-Type Channel Blockade
The primary distinction between amlodipine and efonidipine lies in their selectivity for calcium channels. This difference is fundamental to understanding their varying impact on peripheral edema.
-
Amlodipine: Functions primarily as a blocker of L-type calcium channels located in the vascular smooth muscle of arterial walls.[1] This action leads to potent arteriolar vasodilation, which effectively reduces peripheral resistance and lowers blood pressure.[2] However, this dilation is not matched by a similar effect on the post-capillary venous side.[3][4] This imbalance increases hydrostatic pressure within the capillaries, promoting fluid extravasation into the interstitial space, which manifests as edema.[2][3] This is considered a fluid redistribution phenomenon rather than systemic fluid retention, which is why diuretic therapy is often ineffective.[5]
-
Efonidipine: Exhibits a dual mechanism of action, blocking both L-type and T-type calcium channels.[1][6] The L-type blockade provides the primary antihypertensive effect, similar to amlodipine. The additional blockade of T-type calcium channels is believed to contribute to a more balanced vasodilation, potentially affecting both precapillary arterioles and postcapillary venules. This balanced effect helps to normalize intracapillary pressure, thereby reducing the driving force for fluid leakage and significantly lowering the incidence of edema.[7][8]
Comparative Data on Peripheral Edema Incidence
Clinical studies consistently demonstrate a significantly lower incidence of peripheral edema with efonidipine compared to amlodipine. While both drugs show comparable efficacy in blood pressure reduction, their safety profiles regarding this specific side effect diverge substantially.[6][9][10]
| Drug | Mechanism | Reported Incidence of Peripheral Edema | Key Study Findings & Citations |
| Amlodipine | L-Type CCB | 15.6% - 46.5% (Dose and duration dependent) | Incidence can be as high as 46.51% in some studies.[11] A study in Nepal reported a 15.6% prevalence.[12] Risk increases with higher doses and duration of use (>5 years).[3][12] |
| Efonidipine | Dual L-/T-Type CCB | <1% | A study where patients with severe CCB-related edema were switched to efonidipine showed diminishment or disappearance of edema in all 27 patients.[13] Efonidipine is associated with a very low risk of peripheral edema, with some reports citing an incidence of less than 1%.[13] |
Experimental Protocols
The evidence supporting the differential side-effect profile of these drugs comes from various clinical trial designs. Below are summaries of key experimental methodologies.
Study 1: Comparative, Randomized, Double-Blind Trial (Dewan and Wani, 2018)
-
Objective: To establish the non-inferiority of efonidipine compared to amlodipine in managing Stage-I hypertension in the Indian population.[9][14]
-
Methodology: A prospective, cohort, double-blind, double-dummy, randomized phase-III clinical trial was conducted across nine sites in India. A total of 200 patients were randomized to receive either efonidipine 40 mg (n=95) or amlodipine 5 mg (n=105) once daily for 28 days.[9][14]
-
Endpoints: The primary endpoints were changes in systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate. Safety assessments, including the reporting of adverse events, were conducted at weeks 2 and 4.[10]
-
Results on Edema: While the study confirmed efonidipine's non-inferiority in blood pressure reduction, it also noted that overall adverse events were slightly lower in the efonidipine group (11.57%) compared to the amlodipine group (15.23%), though this difference was not statistically significant.[10] The authors referenced existing literature indicating a much lower edema risk for efonidipine and recommended longer-term studies to specifically evaluate this endpoint.
Study 2: Crossover Clinical Trial (Tsutamoto et al., 2007)
-
Objective: To compare the effects of efonidipine and amlodipine on neurohumoral factors, including aldosterone, in hypertensive patients.[15][16]
-
Methodology: A clinical trial involving 40 essential hypertensive outpatients who had been taking amlodipine for over a year. Amlodipine was replaced with efonidipine, and patients were treated for 6 months. Blood pressure, heart rate, and various plasma levels (including aldosterone) were measured before and after the switch.[15][16]
-
Endpoints: The primary outcomes were changes in blood pressure, heart rate, and plasma aldosterone levels.
-
Results on Edema: While the study's focus was on neurohumoral factors, it provides a practical model for assessing the effects of switching from amlodipine to efonidipine in a patient population already stabilized on a CCB. This design is relevant for investigating the resolution of side effects like edema.
Clinical Implications and Conclusion
For researchers and drug development professionals, the comparison between efonidipine and amlodipine offers valuable insights. While both are effective antihypertensive agents, efonidipine presents a superior side-effect profile concerning peripheral edema.[7] This is attributed to its dual L-type and T-type calcium channel blocking mechanism, which appears to promote a more balanced hemodynamic effect at the microcirculatory level.
The clinical evidence suggests that efonidipine may be a preferable alternative for patients who are at higher risk for or are intolerant to amlodipine-induced edema.[6][13] Furthermore, in patients experiencing significant edema with amlodipine or other L-type CCBs, switching to efonidipine is a viable therapeutic strategy that can lead to the resolution of this adverse effect without compromising blood pressure control.[13] The development of CCBs with dual or multiple channel-blocking properties represents a promising avenue for creating antihypertensive therapies with improved tolerability.
References
- 1. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. gpnotebook.com [gpnotebook.com]
- 6. A Review of Efonidipine vs Amlodipine for Hypertension Management: Evaluating Efficacy, Safety and Additional Therapeutic Benefits [ijsr.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journaljammr.com [journaljammr.com]
- 10. zuventus.co.in [zuventus.co.in]
- 11. droracle.ai [droracle.ai]
- 12. Amlodipine-Induced Pedal Edema and Its Relation to Other Variables in Patients at a Tertiary Level Hospital of Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sdiarticle2.in [sdiarticle2.in]
- 15. Comparison of the effects of efonidipine and amlodipine on aldosterone in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Comparison of the Effects of Efonidipine and Amlodipine on Aldosterone in Patients with Hypertension | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of HPLC and UV-Vis Spectrophotometry for the Quantification of Efonidipine Hydrochloride
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometric methods for the quantitative analysis of efonidipine hydrochloride.
This guide provides a detailed comparison of the performance of HPLC and UV-Vis spectrophotometry in the quantification of this compound, a third-generation calcium channel blocker used in the treatment of hypertension.[1][2] The information presented is collated from various validation studies to offer a clear perspective on the applicability, advantages, and limitations of each analytical technique.
Executive Summary
Both HPLC and UV-Vis spectrophotometry are established methods for the quantification of this compound in pharmaceutical formulations. HPLC methods, particularly Reverse-Phase HPLC (RP-HPLC), offer high sensitivity, specificity, and reproducibility, making them suitable for stability-indicating assays and analysis in complex matrices.[1][3][4] UV-Vis spectrophotometry provides a simpler, more economical, and rapid alternative for routine quality control analysis, demonstrating acceptable accuracy and precision.[5] The choice between the two methods will depend on the specific requirements of the analysis, such as the need for separation of degradation products, the desired level of sensitivity, and considerations of cost and time.
Methodology Comparison
A summary of the typical experimental parameters for both HPLC and UV-Vis methods is presented below. These are compiled from multiple validated studies.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the most commonly employed chromatographic technique for the analysis of this compound.[1][3][4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector, autosampler, and a column oven is typically used.[3][4]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separation.[3][6]
-
Mobile Phase: The mobile phase composition varies between studies, with common mixtures including:
-
Flow Rate: An optimized flow rate is crucial for good separation and peak symmetry. A typical flow rate is 0.8 mL/min.[3][4]
-
Detection Wavelength: Detection is commonly performed at 254 nm or 270 nm.[3][4]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol.[5] This is further diluted to create working standard solutions for calibration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a straightforward and cost-effective method for the quantification of this compound.[5]
Experimental Protocol:
-
Instrumentation: A UV-Visible double beam spectrophotometer with a pair of matched quartz cells is required.[7]
-
Solvent: Methanol is a commonly used solvent for dissolving this compound.[5]
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound in methanol is typically observed around 251 nm or 253 nm.[5][7]
-
Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
Quantification: The concentration of this compound in a sample solution is determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Performance Data Comparison
The following tables summarize the validation parameters for both HPLC and UV-Vis methods as reported in various studies. This allows for a direct comparison of their performance characteristics.
Table 1: Linearity and Correlation
| Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| HPLC | 20 - 140 | 0.9994[4] |
| UV-Vis | 10 - 30 | 0.997 |
| UV-Vis | 6.4 - 38.4 | > 0.994[8] |
Table 2: Accuracy
| Method | Recovery (%) |
| HPLC | 104.0 - 105.0[4] |
| UV-Vis | 96 - 99 |
| UV-Vis | 98 - 102[7] |
Table 3: Precision
| Method | Parameter | % RSD |
| HPLC | Intra-day Precision | < 1.0[4] |
| HPLC | Inter-day Precision | < 2.0[4] |
| UV-Vis | Repeatability & Intermediate Precision | < 2.0[5][7] |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC | 0.68183 | 2.06[4] |
| UV-Vis | 2.82 | 8.57[5] |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the fundamental principle of spectrophotometric analysis.
Caption: Logical workflow for the cross-validation of HPLC and UV-Vis methods.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Development and validation of RP-HPLC for estimation of this compound ethaolate in pharmaceutical formulation - IJSAT [ijsat.org]
- 3. ijirt.org [ijirt.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. ijirt.org [ijirt.org]
- 6. ijrar.org [ijrar.org]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. researchgate.net [researchgate.net]
Efonidipine Demonstrates Superior Renoprotective Effects Over Other Calcium Channel Blockers
Extensive clinical data reveals that efonidipine, a dual L- and T-type calcium channel blocker (CCB), exhibits more potent renoprotective effects, particularly in reducing proteinuria, compared to other CCBs such as amlodipine and cilnidipine. These benefits are attributed to its unique mechanism of action that favorably modulates intra-glomerular hemodynamics.
Efonidipine's efficacy in renal protection stems from its ability to inhibit both L-type and T-type calcium channels. This dual blockade leads to vasodilation of both afferent and efferent arterioles in the glomerulus, the filtering units of the kidney. This action helps to reduce glomerular capillary pressure, a key factor in the progression of renal damage and proteinuria.[1][2][3][4][5] In contrast, traditional L-type CCBs like amlodipine predominantly dilate the afferent arteriole, which can sometimes lead to an increase in intraglomerular pressure.[5]
Comparative Clinical Efficacy
Clinical trials have consistently highlighted efonidipine's superiority in reducing proteinuria, a critical marker of kidney damage.
Efonidipine vs. Cilnidipine
The Prospective Efonidipine Efficacy Evaluation in Cardiovascular and Renal Outcomes in Hypertensive Patients (PERFECT) trial, a randomized comparative study, found that while both efonidipine and cilnidipine (an L- and N-type CCB) effectively lowered blood pressure, efonidipine demonstrated a more pronounced reduction in proteinuria.[1][6]
Table 1: Comparison of Efonidipine and Cilnidipine on Blood Pressure and Proteinuria (PERFECT Trial)
| Parameter | Efonidipine Group | Cilnidipine Group |
| Baseline Systolic BP (mmHg) | 155.17 ± 10.38 | 154.75 ± 10.05 |
| End of Study Systolic BP (mmHg) | 132.92 ± 9.60 | 132.90 ± 9.47 |
| Baseline Heart Rate (beats/min) | 83.5 ± 7.2 | 83.3 ± 6.9 |
| End of Study Heart Rate (beats/min) | 80.1 ± 6.3 | 80.0 ± 6.8 |
| Baseline Proteinuria (mg/g Cr) | 151.45 ± 4.4 | 161.64 ± 8.9 |
| End of Study Proteinuria (mg/g Cr) | 123.52 ± 3.9 | 152.10 ± 7.8 |
| Reduction in Proteinuria | Significant (p<0.001) | Not statistically significant |
Data from the PERFECT Trial.[1][6]
Efonidipine vs. Amlodipine
Multiple studies have shown that efonidipine offers better renal outcomes compared to amlodipine, a widely used L-type CCB. In a study involving patients with chronic kidney disease (CKD) already receiving renin-angiotensin system (RAS) blockade, switching from amlodipine to efonidipine resulted in a significant decrease in the urine protein/creatinine ratio without significant changes in blood pressure.[7]
Another study in type 2 diabetic patients with hypertension and nephropathy found that efonidipine prevented the increase in serum creatinine and urinary albumin and the decrease in estimated glomerular filtration rate (eGFR) that was observed in the amlodipine group over a 12-month period.[8] Furthermore, efonidipine has been shown to reduce plasma aldosterone levels more effectively than amlodipine, which may contribute to its renoprotective effects.[9][10]
Table 2: Comparison of Efonidipine and Amlodipine on Renal Function in Type 2 Diabetic Patients with Nephropathy
| Parameter | Efonidipine Group (after 12 months) | Amlodipine Group (after 12 months) |
| Change in Serum Creatinine | No significant change | Significant increase |
| Change in Urinary Albumin | No significant change | Significant increase |
| Change in eGFR | No significant change | Significant decrease |
| Change in Plasma Aldosterone | Significant decrease | No significant change |
Data from a 12-month comparative study.[8]
Mechanism of Renoprotection
The renoprotective effects of efonidipine are mediated through a distinct signaling pathway involving the blockade of both L-type and T-type calcium channels.
Caption: Signaling pathway of efonidipine's renoprotective effect.
Experimental Protocols
The clinical findings are supported by robust experimental designs. A representative experimental workflow for a comparative clinical trial is outlined below.
Caption: A typical experimental workflow for a comparative clinical trial.
Methodology of the PERFECT Trial
The PERFECT trial was a randomized, comparative study conducted from May 2019 to August 2023.[1][6]
-
Participants: 1035 adults with hypertension (≥140/90 mmHg).[1][6]
-
Intervention: Patients were randomized to receive either efonidipine or cilnidipine daily for 90 days.[1][6]
-
Primary Endpoint: Change in blood pressure.[1]
-
Secondary Endpoints: Improvement in proteinuria (measured as urine albumin/creatinine ratio - UACR), and safety assessment.[1]
-
Data Analysis: A two-sample t-test was used to compare the change in blood pressure, heart rate, serum creatinine, UACR, and eGFR from baseline and between groups.[1]
Methodology of the Efonidipine vs. Amlodipine Crossover Study
This study employed a crossover design to compare the effects of efonidipine and amlodipine on proteinuria in CKD patients.[7]
-
Participants: 41 patients with CKD stages 2-4 and a urine spot protein/creatinine ratio of >0.5, who were already receiving ACE inhibitors or ARBs.[7]
-
Intervention: Patients were administered amlodipine (5 mg/day) and efonidipine (40 mg/day) for 3 months each in a crossover design.[7]
-
Measurements: Blood pressure and spot urine protein/creatinine ratio were compared before and after the crossover treatment.[7]
References
- 1. zuventus.com [zuventus.com]
- 2. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 3. sdiarticle2.in [sdiarticle2.in]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Renal Microcirculation and Calcium Channel Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kidney Research and Clinical Practice [krcp-ksn.org]
- 8. Protective effects of efonidipine, a T- and L-type calcium channel blocker, on renal function and arterial stiffness in type 2 diabetic patients with hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Efonidipine reduces proteinuria and plasma aldosterone in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Efonidipine Demonstrates Superior Efficacy in Reducing Arterial Stiffness Compared to L-type Calcium Channel Blockers
A comprehensive review of clinical data indicates that efonidipine, a dual L-type and T-type calcium channel blocker (CCB), offers significant advantages in reducing arterial stiffness over traditional L-type CCBs, such as amlodipine. This heightened efficacy is attributed to its unique mechanism of action, which not only addresses blood pressure but also positively modulates endothelial function and reduces oxidative stress.
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and underlying mechanisms of antihypertensive agents is crucial for advancing cardiovascular therapies. This guide provides a detailed comparison of efonidipine's performance against other calcium channel blockers and outlines the experimental evidence supporting its use in mitigating arterial stiffness, a key indicator of cardiovascular risk.
Comparative Efficacy in Arterial Stiffness Reduction
Clinical studies have consistently shown efonidipine's superiority in improving arterial stiffness. A key measure, the cardio-ankle vascular index (CAVI), which reflects the stiffness of the arterial tree from the heart to the ankle, has been a primary endpoint in several comparative trials.
A pivotal study by Sasaki et al. (2009) demonstrated that while both efonidipine and amlodipine achieved similar reductions in blood pressure, only efonidipine significantly decreased CAVI in patients with type 2 diabetes and hypertension over a 12-month period.[1][2] This suggests a blood pressure-independent mechanism for efonidipine's effect on arterial compliance.
| Treatment Group | N | Baseline CAVI (mean ± SD) | 12-Month CAVI (mean ± SD) | Change in CAVI | p-value |
| Efonidipine | 20 | 9.1 ± 1.0 | 8.5 ± 0.9 | -0.6 ± 0.7 | <0.01 |
| Amlodipine | 20 | 9.2 ± 1.1 | 9.1 ± 1.2 | -0.1 ± 0.8 | NS |
Table 1: Comparison of the effects of efonidipine and amlodipine on Cardio-Ankle Vascular Index (CAVI) after 12 months of treatment in type 2 diabetic patients with hypertension and nephropathy. Data from Sasaki et al. (2009).[1][2]
While direct comparative data against other newer generation CCBs like cilnidipine and benidipine on arterial stiffness is less robust, the unique T-type calcium channel blocking activity of efonidipine is thought to confer advantages in reducing aldosterone secretion and sympathetic nervous system activity, both of which contribute to arterial stiffness.[3][4][5][6]
Unraveling the Mechanism of Action: A Dual Blockade Advantage
Efonidipine's enhanced effect on arterial stiffness stems from its dual blockade of both L-type and T-type voltage-gated calcium channels.
-
L-type Calcium Channel Blockade: Like other dihydropyridine CCBs, efonidipine blocks L-type calcium channels in vascular smooth muscle cells. This inhibits calcium influx, leading to vasodilation and a reduction in blood pressure.[7]
-
T-type Calcium Channel Blockade: The inhibition of T-type calcium channels is a distinguishing feature of efonidipine. These channels are present in vascular smooth muscle cells, the sinoatrial node, and the adrenal cortex.[7] Blockade of T-type channels contributes to its beneficial effects through several pathways:
-
Reduced Aldosterone Production: T-type calcium channels are involved in aldosterone synthesis in the adrenal glands. By blocking these channels, efonidipine can reduce plasma aldosterone levels, a hormone known to promote vascular fibrosis and stiffness.[4][5][6][8]
-
Modulation of Sympathetic Nervous Activity: T-type channel blockade in the sinoatrial node helps to attenuate reflex tachycardia often seen with other vasodilators.[7]
-
Improved Endothelial Function: Studies suggest that efonidipine enhances the bioavailability of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule produced by endothelial cells.[9][10] This may be achieved through antioxidant mechanisms that protect NO from degradation by reactive oxygen species.[10]
-
The following diagram illustrates the proposed signaling pathway for efonidipine's action on vascular cells.
Experimental Protocols
The following is a summary of the methodology employed in the comparative study by Sasaki et al. (2009) evaluating the effect of efonidipine versus amlodipine on arterial stiffness.
Study Design: A 12-month, prospective, randomized, open-label, parallel-group study.[1]
Participants: 40 patients with type 2 diabetes, hypertension, and nephropathy. All patients were receiving treatment with an angiotensin II receptor blocker (ARB).[1]
Intervention:
-
Efonidipine Group (n=20): Efonidipine hydrochloride (40 mg/day) was administered.[1]
-
Amlodipine Group (n=20): Amlodipine besylate (5 mg/day) was administered.[1]
Primary Endpoint: Change in Cardio-Ankle Vascular Index (CAVI) from baseline to 12 months.
Measurement of Arterial Stiffness (CAVI):
-
Patients rested in the supine position for at least 10 minutes prior to measurement.
-
Electrocardiogram electrodes were placed on both wrists, a microphone for phonocardiography was placed on the sternal angle, and cuffs were wrapped around both upper arms and ankles.
-
The cuffs were inflated to a pressure of 30-50 mmHg to detect brachial and ankle pulse waves.
-
CAVI was automatically calculated using the following formula, which is based on the stiffness parameter β and is independent of blood pressure at the time of measurement:
Stiffness Parameter (β) = ln(Ps/Pd) * (D/ΔD) CAVI = a * [(2ρ/ΔP) * ln(Ps/Pd) * PWV²] + b
Where:
-
Ps = Systolic blood pressure
-
Pd = Diastolic blood pressure
-
PWV = Pulse wave velocity between the heart and ankle
-
ΔP = Ps - Pd
-
ρ = Blood density
-
a and b = Constants
-
Secondary Endpoints: Changes in blood pressure, serum creatinine, urinary albumin, plasma aldosterone, and urinary 8-hydroxy-2'-deoxyguanosine (a marker of oxidative stress).[1]
Statistical Analysis: Paired t-tests were used to compare baseline and 12-month data within each group. Unpaired t-tests were used for comparisons between the two groups. A p-value of <0.05 was considered statistically significant.
The following diagram outlines the experimental workflow for the assessment of efonidipine's effect on arterial stiffness.
Conclusion
References
- 1. Protective effects of efonidipine, a T- and L-type calcium channel blocker, on renal function and arterial stiffness in type 2 diabetic patients with hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efonidipine, Another Beauty Relieving the Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term effect of efonidipine therapy on plasma aldosterone and left ventricular mass index in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effects of efonidipine and amlodipine on aldosterone in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 8. Effects of efonidipine, an L- and T-type calcium channel blocker, on the renin-angiotensin-aldosterone system in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sdiarticle2.in [sdiarticle2.in]
Efonidipine's Anti-inflammatory Profile: A Comparative Analysis Against Other Antihypertensives
For Immediate Release
A growing body of evidence suggests that the antihypertensive agent efonidipine, a dual L-type and T-type calcium channel blocker (CCB), possesses significant anti-inflammatory properties that may offer additional therapeutic benefits beyond blood pressure control. This guide provides a comparative analysis of the anti-inflammatory effects of efonidipine against other classes of antihypertensive drugs, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
Efonidipine has demonstrated superior anti-inflammatory and organ-protective effects in several preclinical and clinical studies when compared to other CCBs like amlodipine and nifedipine. These effects are attributed to its unique mechanism of action, which includes the inhibition of the JNK/NF-κB signaling pathway, reduction of oxidative stress, and modulation of aldosterone levels. While direct comparative data with Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) on systemic inflammatory markers are limited, the available evidence points to efonidipine as a promising antihypertensive agent with pleiotropic anti-inflammatory benefits.
Comparative Data on Inflammatory and Related Markers
The following tables summarize the quantitative data from studies comparing the effects of efonidipine with other antihypertensives on various inflammatory and related markers.
Table 1: In-Vitro Anti-inflammatory Effects in Lipopolysaccharide (LPS)-Stimulated Microglial Cells
| Marker | Treatment | Concentration | Result | % Inhibition |
| IL-1β Production | LPS | 1 µg/mL | 100% (Control) | - |
| Efonidipine + LPS | 3 µM | Significantly Reduced | ~40% | |
| Efonidipine + LPS | 10 µM | Significantly Reduced | ~60% | |
| Nitric Oxide (NO) Production | LPS | 1 µg/mL | 100% (Control) | - |
| Efonidipine + LPS | 3 µM | Significantly Reduced | ~35% | |
| Efonidipine + LPS | 10 µM | Significantly Reduced | ~55% | |
| iNOS Protein Expression | LPS | 1 µg/mL | Markedly Augmented | - |
| Efonidipine + LPS | 10 µM | Significantly Decreased | Not Specified | |
| COX-2 Protein Expression | LPS | 1 µg/mL | Markedly Augmented | - |
| Efonidipine + LPS | 10 µM | Significantly Decreased | Not Specified |
Data extracted from a study on murine BV2 microglial cells.[1][2]
Table 2: Effects on Renal Function and Oxidative Stress in Diabetic Hypertensive Patients
| Marker | Efonidipine Group (40 mg/day) | Amlodipine Group (5 mg/day) | p-value |
| Change in Urinary 8-hydroxy-2'-deoxy-guanosine (ng/mg creatinine) | -1.5 ± 2.4 (Decrease) | +0.8 ± 3.1 (Increase) | <0.05 |
| Change in Plasma Aldosterone (pg/mL) | -1.7 ± 2.9 (Decrease) | +0.9 ± 3.5 (Increase) | <0.01 |
This study was a randomized controlled trial involving type 2 diabetic patients with hypertension and nephropathy receiving ARBs.[3]
Table 3: Effects on Proteinuria in Animal Models and Clinical Studies
| Study Type | Model | Efonidipine | Comparator Drug | Comparator Result |
| Preclinical | Partially Nephrectomized Spontaneously Hypertensive Rats | Suppressed urinary protein excretion (180±16 mg/day) | Enalapril | Suppressed urinary protein excretion (186±16 mg/day) |
| Nifedipine | Failed to prevent the increase in urinary protein excretion (258±22 mg/day) | |||
| Clinical | Patients with Chronic Glomerulonephritis | Significantly less urinary protein excretion (1.7±1.5 g/g creatinine) | Amlodipine | 2.0±1.6 g/g creatinine |
| Clinical | Hypertensive Patients | Significant reduction in proteinuria | ACE Inhibitors | Similar reduction in proteinuria |
| Clinical | Hypertensive Patients | Greater reduction in urine albumin/creatinine ratio | Cilnidipine | Less pronounced reduction |
Signaling Pathways and Experimental Workflows
Efonidipine's Anti-inflammatory Signaling Pathway
Efonidipine exerts its anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory mediators. Efonidipine has been shown to block the phosphorylation of JNK and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[1][2]
Caption: Efonidipine inhibits the JNK/NF-κB signaling pathway.
Experimental Workflow for In-Vitro Anti-inflammatory Assessment
The anti-inflammatory effects of efonidipine were evaluated in a well-established in-vitro model of neuroinflammation using microglial cells.
Caption: Workflow for assessing efonidipine's anti-inflammatory effects.
Detailed Experimental Protocols
In-Vitro Anti-inflammatory Effects in Microglial Cells
-
Cell Culture and Treatment: Murine microglial BV2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics. For experiments, cells were seeded and then co-treated with lipopolysaccharide (LPS) from E. coli (1 µg/mL) and varying concentrations of efonidipine for 24 hours to induce an inflammatory response.[1][2]
-
Measurement of Pro-inflammatory Mediators: The concentrations of Interleukin-1β (IL-1β) and Nitric Oxide (NO) in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][8]
-
Western Blot Analysis: Cell lysates were prepared to analyze the protein expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of JNK and NF-κB pathway components. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific primary antibodies. Protein bands were visualized using chemiluminescence and quantified by densitometry.[1][2]
Clinical Assessment of Renal Function and Oxidative Stress
-
Study Design: A randomized, open-label study was conducted on 40 type 2 diabetic patients with hypertension and nephropathy who were already receiving angiotensin II receptor blockers (ARBs). Patients were randomly assigned to receive either efonidipine (40 mg/day) or amlodipine (5 mg/day) for 12 months.
-
Biomarker Analysis: Urine and blood samples were collected at baseline and after 12 months of treatment. Urinary levels of 8-hydroxy-2'-deoxy-guanosine (8-OHdG), a marker of oxidative DNA damage, were measured by ELISA and normalized to creatinine concentration. Plasma aldosterone concentrations were also determined by a radioimmunoassay.[3]
Discussion
The compiled data indicates that efonidipine exhibits a more potent anti-inflammatory and organ-protective profile compared to the L-type CCBs amlodipine and nifedipine. In a preclinical model of renal injury, efonidipine's effect on reducing proteinuria was comparable to the ACE inhibitor enalapril, while nifedipine was ineffective.[4] Clinically, efonidipine demonstrated a superior ability to reduce proteinuria and plasma aldosterone levels compared to amlodipine in patients with chronic glomerulonephritis, independent of its blood pressure-lowering effect.[5]
The anti-inflammatory mechanism of efonidipine appears to be multifactorial, involving the direct inhibition of key inflammatory signaling pathways (JNK/NF-κB), reduction of oxidative stress, and suppression of the pro-inflammatory hormone aldosterone.[1][2][3]
While studies directly comparing efonidipine with ACE inhibitors and ARBs on systemic inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP), TNF-α, and IL-6 are needed, the existing evidence suggests that efonidipine's unique dual L-/T-type calcium channel blocking action confers advantageous anti-inflammatory effects. Researchers and clinicians should consider these pleiotropic effects when selecting an antihypertensive agent, particularly for patients with underlying inflammatory conditions or at high risk for target organ damage.
Conclusion
Efonidipine demonstrates a promising anti-inflammatory profile that distinguishes it from other antihypertensive agents, particularly other calcium channel blockers. Its ability to inhibit key inflammatory pathways, reduce oxidative stress, and lower aldosterone levels provides a strong rationale for its use in hypertensive patients where inflammation is a contributing factor to their pathology. Further head-to-head clinical trials are warranted to fully elucidate the comparative anti-inflammatory benefits of efonidipine against other major classes of antihypertensive drugs.
References
- 1. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells [biomolther.org]
- 2. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term effect of efonidipine therapy on plasma aldosterone and left ventricular mass index in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal protective effects of efonidipine in partially nephrectomized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efonidipine reduces proteinuria and plasma aldosterone in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zuventus.com [zuventus.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Safety Operating Guide
Proper Disposal of Efonidipine Hydrochloride: A Guide for Laboratory Professionals
Efonidipine hydrochloride, a calcium channel blocker utilized in research and pharmaceutical development, requires careful handling and disposal to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for its proper disposal in a laboratory setting, adhering to general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS). The SDS for this compound indicates that it may be harmful if swallowed and can cause eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1][2][3] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2][4]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many pharmaceutical compounds, is governed by federal, state, and local regulations.[1][3] The following protocol is a general guideline and should be adapted to comply with your institution's specific policies and local regulations.
-
Waste Identification and Segregation:
-
Unused or expired this compound, as well as any grossly contaminated materials (e.g., spill cleanup debris), should be classified as chemical waste.
-
This waste should be segregated from regular trash and other waste streams.
-
-
Containment:
-
Spill Management:
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be secure and accessible only to authorized personnel.
-
-
Professional Disposal:
-
The primary method for the disposal of this compound is through a licensed and professional waste disposal company.[1] These companies are equipped to handle and treat chemical waste in accordance with regulatory requirements.
-
Methods of disposal may include controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[2]
-
Under no circumstances should this compound be disposed of down the drain or in regular landfill trash.[1][2] The U.S. Environmental Protection Agency (EPA) regulations, specifically Subpart P of the Resource Conservation and Recovery Act (RCRA), prohibit the sewering of hazardous pharmaceutical waste.[5][6]
-
Regulatory Framework
The disposal of pharmaceutical waste is regulated by several agencies, primarily the EPA and, for controlled substances, the Drug Enforcement Administration (DEA).[5][6][7] While this compound is not currently listed as a controlled substance, it is essential to manage it as a potentially hazardous chemical. The EPA's regulations aim to prevent environmental contamination from pharmaceutical waste.[6][8]
Quantitative Data
No specific quantitative data for the disposal of this compound was found in the publicly available literature. Disposal quantities will be dictated by laboratory generation rates and should be managed in accordance with institutional and regulatory limits for hazardous waste accumulation.
Experimental Protocols
The procedures outlined above constitute the standard protocol for the disposal of this compound in a laboratory setting. Adherence to these steps ensures a safe and compliant disposal process.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. abmole.com [abmole.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
